(R)-Nepicastat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Nepicastat Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Nepicastat hydrochloride is a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1] DBH is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound effectively modulates the levels of these key neurotransmitters in both the central and peripheral nervous systems. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical interactions, physiological effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Dopamine β-Hydroxylase
The primary mechanism of action of this compound is the selective and reversible inhibition of dopamine β-hydroxylase (DBH).[2][3] DBH is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine. This enzymatic conversion is a crucial step in the biosynthesis of norepinephrine, a neurotransmitter and hormone involved in various physiological processes, including the "fight-or-flight" response, attention, and cardiovascular function.
By binding to the active site of DBH, this compound prevents the substrate, dopamine, from being converted into norepinephrine. This leads to a decrease in the synthesis and subsequent release of norepinephrine from noradrenergic neurons. Concurrently, the inhibition of DBH results in an accumulation of its substrate, dopamine, leading to increased dopamine levels in tissues where DBH is expressed.[3][4]
Biochemical and Physiological Consequences:
-
Decreased Norepinephrine Levels: The most direct consequence of DBH inhibition is a reduction in norepinephrine concentrations in both the brain and peripheral tissues.[1][3] This sympatholytic effect underlies many of the therapeutic applications of (R)-Nepicastat.
-
Increased Dopamine Levels: As the conversion of dopamine to norepinephrine is blocked, dopamine levels rise in sympathetically innervated tissues and in specific brain regions.[3][4] This elevation of dopamine can have significant effects on mood, reward, and motor control.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and in vivo effects of this compound.
Table 1: In Vitro Inhibition of Dopamine β-Hydroxylase
| Enzyme Source | IC50 (nM) | Reference |
| Bovine DBH | 8.5 | [5] |
| Human DBH | 9.0 | [5] |
| (R)-enantiomer (Bovine DBH) | 25.1 | |
| (R)-enantiomer (Human DBH) | 18.3 |
Table 2: In Vivo Effects of Nepicastat on Catecholamine Levels in Rats
| Tissue | Dose (mg/kg, p.o.) | Time Point | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Adrenal Gland | 30 | 4 hours | 48.4 | 84.8 | [6] |
| Adrenal Gland | 30 | 8 hours | 28.2 | 348.9 | [6] |
| Left Ventricle | 30 | 4 hours | 24.5 | 100 | [7] |
| Left Ventricle | 30 | 8 hours | 20.8 | 275 | [7] |
| Kidney | 30 | 4 hours | 32.3 | 125 | [7] |
| Kidney | 30 | 8 hours | 32.3 | 375 | [6] |
| Cerebral Cortex | 50 (i.p.) | 2 hours | ~40 | Not specified | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core mechanism of action of this compound and its impact on the catecholamine signaling pathway.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Dopamine β-Hydroxylase (DBH) Activity Assay
This assay measures the enzymatic activity of DBH by quantifying the conversion of a substrate (tyramine) to its product (octopamine).[8][9]
Materials:
-
Tissue homogenates (e.g., from adrenal glands)
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid
-
Catalase
-
Sodium fumarate
-
Pargyline
-
Tris-HCl buffer (pH 6.0)
-
Copper sulfate (CuSO4)
-
Perchloric acid (PCA)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Tissue Preparation: Homogenize dissected tissues in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, sodium fumarate, ascorbic acid, catalase, and pargyline. Add copper sulfate to activate the enzyme.
-
Enzymatic Reaction: Add the tissue supernatant to the reaction mixture. Initiate the reaction by adding the substrate, tyramine. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Product Quantification: Quantify the amount of octopamine produced. This can be done spectrophotometrically or, for greater sensitivity and specificity, by using HPLC with electrochemical or fluorescence detection.
-
Inhibition Assay: To determine the IC50 of (R)-Nepicastat, perform the assay in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
Quantification of Catecholamines by HPLC with Electrochemical Detection (HPLC-ED)
This method is used to separate and quantify dopamine and norepinephrine in biological samples with high sensitivity and specificity.[8][10]
Materials:
-
Biological samples (e.g., brain tissue homogenates, plasma, microdialysates)
-
Perchloric acid containing an antioxidant (e.g., EDTA or sodium metabisulfite)
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
-
Dopamine and norepinephrine standards
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold perchloric acid to precipitate proteins and stabilize the catecholamines. Centrifuge the samples and filter the supernatant. For plasma samples, a protein precipitation step is also required.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC column. The catecholamines are separated based on their differential partitioning between the stationary (C18) and mobile phases. The mobile phase composition is optimized for the best resolution of dopamine and norepinephrine.
-
Electrochemical Detection: As the separated catecholamines elute from the column, they pass through an electrochemical detector. A specific potential is applied to a working electrode, causing the catecholamines to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.
-
Quantification: Create a standard curve by injecting known concentrations of dopamine and norepinephrine standards. The concentration of the catecholamines in the samples is determined by comparing their peak areas to the standard curve.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[2][11][12]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-ED system for sample analysis
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Perfusion: After a recovery period, perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Small molecules in the extracellular fluid, including dopamine and norepinephrine, diffuse across the semipermeable membrane of the probe and into the aCSF. Collect the resulting dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples to measure the drug's effect on extracellular neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using a highly sensitive method such as HPLC-ED.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its mechanism of action, centered on the reduction of norepinephrine and the elevation of dopamine, has been thoroughly investigated through a variety of in vitro and in vivo experimental techniques. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The modulation of the catecholaminergic system by this compound continues to be an area of interest for its therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. Nepicastat - Wikipedia [en.wikipedia.org]
- 2. turkjps.org [turkjps.org]
- 3. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Drosophila Tyramine β-HydroxylaseGene and Isolation of Mutant Flies Lacking Octopamine | Journal of Neuroscience [jneurosci.org]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
(R)-Nepicastat Hydrochloride: A Technical Guide to its Inhibition of Dopamine β-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience research.
Introduction
This compound, the R-enantiomer of Nepicastat, is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in conditions characterized by sympathetic nervous system overactivity. By selectively targeting dopamine β-hydroxylase, (R)-Nepicastat effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems.[1][2] This dual action makes it a compelling candidate for a variety of indications, including cardiovascular disorders and substance use disorders. This guide will delve into the technical aspects of (R)-Nepicastat's interaction with DBH, providing the necessary data and methodologies for its scientific investigation.
Mechanism of Action
This compound exerts its pharmacological effect through the potent and selective inhibition of dopamine β-hydroxylase (DBH). DBH is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. By binding to the active site of DBH, (R)-Nepicastat prevents the hydroxylation of dopamine, thereby decreasing the production of norepinephrine. This inhibition leads to a subsequent accumulation of dopamine in presynaptic terminals. The altered ratio of dopamine to norepinephrine is the primary driver of the physiological effects observed with (R)-Nepicastat administration.
Quantitative Data
The inhibitory potency and in vivo effects of (R)-Nepicastat and its racemate, Nepicastat, have been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of Nepicastat and its Enantiomers against Dopamine β-Hydroxylase
| Compound | Enzyme Source | IC50 (nM) |
| (R)-Nepicastat HCl | Bovine | 25.1 |
| (R)-Nepicastat HCl | Human | 18.3 |
| Nepicastat | Bovine | 8.5 ± 0.8 |
| Nepicastat | Human | 9.0 ± 0.8 |
Data compiled from multiple sources.[3][4]
Table 2: In Vivo Dose-Response of Nepicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
| Tissue | Dose (mg/kg, p.o.) | % Decrease in Norepinephrine | % Increase in Dopamine |
| Mesenteric Artery | 30 | 47 | Not Reported |
| Left Ventricle | 30 | 35 | Not Reported |
| Cerebral Cortex | 30 | 42 | Not Reported |
SHRs were administered three consecutive doses, 12 hours apart.[1]
Table 3: In Vivo Dose-Response of Nepicastat on Tissue Catecholamine Levels in Beagle Dogs
| Tissue | Dose (mg/kg, p.o., b.i.d. for 5 days) | % Decrease in Norepinephrine | % Increase in Dopamine |
| Artery (Renal) | 5 | 88 | Not Reported |
| Left Ventricle | 5 | 91 | Not Reported |
| Cerebral Cortex | 5 | 96 | Not Reported |
Data from Stanley et al., 1997.[1]
Table 4: Pharmacokinetic Parameters of Nepicastat in Humans (Co-administered with Cocaine)
| Parameter | Value (following 160 mg Nepicastat) |
| Cmax (cocaine) | 75 ng/mL (decreased by 23% compared to placebo) |
| Tmax (cocaine) | Not significantly altered |
Data from a clinical study in cocaine users.[5]
Experimental Protocols
In Vitro Dopamine β-Hydroxylase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from the principles described by Kato et al. and is suitable for determining the in vitro inhibitory activity of compounds like this compound.
Materials:
-
Purified bovine or human dopamine β-hydroxylase
-
This compound or other test inhibitors
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
N-Ethylmaleimide (NEM)
-
Sodium acetate buffer (pH 5.0)
-
Sodium periodate (NaIO4)
-
Sodium sulfite (Na2SO3)
-
Perchloric acid
-
Spectrophotometer capable of reading absorbance at 330 nm
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, and the appropriate concentration of this compound or vehicle control.
-
Enzyme Addition: Add a standardized amount of dopamine β-hydroxylase to the reaction mixture.
-
Substrate Addition & Incubation: Initiate the reaction by adding tyramine hydrochloride. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Oxidation of Octopamine: Add sodium periodate to the mixture to oxidize the product, octopamine, to p-hydroxybenzaldehyde. Incubate at room temperature for a short period (e.g., 5 minutes).
-
Reduction of Excess Periodate: Add sodium sulfite to reduce the excess sodium periodate.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Catecholamine Quantification by HPLC-ED
This protocol outlines the measurement of dopamine and norepinephrine levels in brain tissue samples from animals treated with this compound.
Materials:
-
Brain tissue samples (e.g., prefrontal cortex, striatum)
-
Perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector (HPLC-ED)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent like octanesulfonic acid, pH adjusted to ~3.0)
-
Dopamine and norepinephrine standards
Procedure:
-
Tissue Homogenization: Homogenize the weighed brain tissue samples in ice-cold perchloric acid containing the internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-ED Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Chromatographic Separation: Separate dopamine, norepinephrine, and the internal standard on the C18 column using the specified mobile phase and flow rate.
-
Electrochemical Detection: Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).
-
Data Analysis: Quantify the concentrations of dopamine and norepinephrine in the samples by comparing their peak areas to those of the standards, normalized to the internal standard. Express the results as ng/mg of tissue.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DBH Inhibition
The inhibition of dopamine β-hydroxylase by this compound initiates a cascade of neurochemical changes that modulate downstream signaling pathways. A key consequence is the altered balance of dopamine and norepinephrine, which impacts adrenergic and dopaminergic neurotransmission.
Caption: Signaling pathway of this compound action.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a DBH inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and in vivo efficacy.
Caption: Preclinical evaluation workflow for a DBH inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its ability to modulate the dopaminergic and noradrenergic systems has been demonstrated through extensive in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of (R)-Nepicastat and similar compounds. Future research should continue to explore its efficacy in various disease models and further elucidate the nuances of its downstream signaling effects.
References
- 1. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
(R)-Nepicastat Hydrochloride In Vitro Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for conducting in vitro enzymatic assays with (R)-Nepicastat hydrochloride, a potent inhibitor of dopamine β-hydroxylase (DBH). This document is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound and Dopamine β-Hydroxylase
This compound is the R-enantiomer of Nepicastat, a selective and potent inhibitor of dopamine β-hydroxylase (DBH)[1]. DBH is a copper-containing monooxygenase enzyme that plays a crucial role in the biosynthesis of catecholamines by catalyzing the conversion of dopamine to norepinephrine[2][3]. By inhibiting this key enzyme, this compound effectively decreases the levels of norepinephrine and increases the levels of dopamine in tissues and plasma[4]. This mechanism of action has led to its investigation for the treatment of various conditions, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence[2][4].
Quantitative Data: Inhibitory Potency of Nepicastat Compounds
The inhibitory activity of this compound and its racemate, Nepicastat, against dopamine β-hydroxylase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the potency of an inhibitor.
| Compound | Enzyme Source | IC50 (nM) | Reference(s) |
| (R)-Nepicastat HCl | Human Dopamine-β-hydroxylase | 18.3 | [1] |
| (R)-Nepicastat HCl | Bovine Dopamine-β-hydroxylase | 25.1 | [1] |
| Nepicastat | Human Dopamine-β-hydroxylase | 9.0 | [5][6] |
| Nepicastat | Bovine Dopamine-β-hydroxylase | 8.5 | [5][6] |
| Nepicastat hydrochloride | Not Specified | 9 | [4][7] |
Signaling Pathway and Mechanism of Inhibition
The core signaling pathway involving dopamine β-hydroxylase is the enzymatic conversion of dopamine to norepinephrine. This compound acts as a competitive inhibitor at the active site of the DBH enzyme, thereby blocking this conversion.
Experimental Protocols for In Vitro Enzymatic Assays
The in vitro enzymatic activity of dopamine β-hydroxylase and the inhibitory effect of compounds like this compound can be assessed using several methods. The most common approaches involve either spectrophotometric or high-performance liquid chromatography (HPLC) based detection.
Spectrophotometric Assay
This method is based on the enzymatic conversion of a substrate, tyramine, to octopamine by DBH. The octopamine is then oxidized by sodium periodate to p-hydroxybenzaldehyde, which can be quantified by measuring its absorbance at a specific wavelength.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium acetate buffer, pH 5.0.
-
Substrate: 20 mM Tyramine hydrochloride in water.
-
Cofactors:
-
10 mM Ascorbic acid in water (prepare fresh).
-
1 mg/mL Catalase in water.
-
10 mM Fumaric acid in water.
-
-
Enzyme: Purified bovine or human recombinant dopamine β-hydroxylase diluted in assay buffer.
-
Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Stopping Reagent: 2 M Perchloric acid.
-
Oxidizing Reagent: 2% (w/v) Sodium periodate in water.
-
Quenching Reagent: 10% (w/v) Sodium metabisulfite in water.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, ascorbic acid, catalase, and fumaric acid.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the DBH enzyme solution.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add sodium periodate solution and incubate at room temperature for 5 minutes to oxidize the octopamine to p-hydroxybenzaldehyde.
-
Add sodium metabisulfite solution to quench the excess periodate.
-
Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of octopamine.
-
Calculate the amount of octopamine produced in each reaction.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
HPLC-Based Assay
This method offers high sensitivity and specificity by directly measuring the enzymatic product. The assay typically uses dopamine as the substrate and quantifies the formation of norepinephrine using HPLC coupled with electrochemical detection (ED) or photodiode array (PDA) detection.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M MES buffer, pH 6.0.
-
Substrate: 10 mM Dopamine hydrochloride in water containing 0.1% EDTA.
-
Cofactors:
-
20 mM Ascorbic acid in water (prepare fresh).
-
1 mg/mL Catalase in water.
-
20 mM Fumaric acid in water.
-
-
Enzyme: Purified bovine or human recombinant dopamine β-hydroxylase diluted in assay buffer.
-
Inhibitor: this compound stock solution and serial dilutions.
-
Stopping Reagent: 0.4 M Perchloric acid.
-
HPLC Mobile Phase: A suitable mobile phase for catecholamine separation, for example, a mixture of aqueous buffer (e.g., sodium phosphate), methanol, and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to an acidic pH.
-
-
Assay Procedure:
-
Combine the assay buffer, ascorbic acid, catalase, and fumaric acid in a microcentrifuge tube.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the DBH enzyme solution.
-
Incubate at 37°C for an appropriate time (e.g., 20-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mobile phase designed for catecholamine analysis.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection:
-
Electrochemical Detector (ED): Set at an oxidizing potential suitable for norepinephrine detection (e.g., +0.65 V).
-
Photodiode Array (PDA) Detector: Monitor at the absorbance maximum for norepinephrine (around 280 nm).
-
-
Column Temperature: 30-40°C.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of norepinephrine.
-
Integrate the peak area corresponding to norepinephrine in the chromatograms of the samples.
-
Calculate the concentration of norepinephrine produced in each reaction.
-
Determine the percent inhibition and IC50 value for this compound as described for the spectrophotometric assay.
-
Conclusion
This technical guide provides a comprehensive overview of the in vitro enzymatic assays for evaluating this compound as an inhibitor of dopamine β-hydroxylase. The presented data and detailed experimental protocols for both spectrophotometric and HPLC-based methods offer a solid foundation for researchers to design and execute their studies. The provided diagrams illustrate the key molecular interactions and experimental workflows, facilitating a deeper understanding of the scientific principles involved. Adherence to these methodologies will enable the generation of robust and reproducible data for the characterization of DBH inhibitors in drug discovery and development programs.
References
- 1. Highly sensitive assay for dopamine-beta-hydroxylase activity in human cerebrospinal fluid by high performance liquid chromatography-electrochemical detection: properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine -hydroxylase of bovine adrenal medullae. A rapid purification procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
(R)-Nepicastat Hydrochloride: A Technical Guide on its Effects on Norepinephrine Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Nepicastat hydrochloride (also known as Nepicastat or by its developmental code names SYN-117 and RS-25560-197) is a potent and selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2] DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound effectively reduces the levels of norepinephrine while simultaneously increasing the levels of its precursor, dopamine, in both the central and peripheral nervous systems.[1][3] This whitepaper provides an in-depth technical overview of the effects of this compound on norepinephrine levels, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting dopamine β-hydroxylase. This inhibition leads to a downstream decrease in the synthesis of norepinephrine and a concurrent accumulation of dopamine. This modulation of catecholamine levels is the primary mechanism through which this compound elicits its physiological effects.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: Catecholamine synthesis pathway illustrating the inhibition of Dopamine β-hydroxylase (DBH) by this compound.
Quantitative Data on Norepinephrine Level Modulation
Numerous preclinical studies have quantified the effects of this compound on norepinephrine levels in various tissues and plasma. The data consistently demonstrates a significant, dose-dependent reduction in norepinephrine concentrations.
Table 1: Effects of this compound on Norepinephrine and Dopamine Levels in Rats
| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Change in Norepinephrine | Change in Dopamine | Reference |
| Adrenal Glands | 30 | 4 | ↓ 93% (DBH activity) | ↑ | [2][4][5][6] |
| Adrenal Glands | 30 | 8 | ↓ 80% (DBH activity) | ↑ | [2][4][5][6] |
| Left Ventricle | 30 | 4 | ↓ (from 5.3 to 4.0 nmol/g) | ↑ (from 0.21 to 0.58 nmol/g) | [7] |
| Kidney | 30 | 4 | ↓ | ↑ | [5] |
| Artery (mesenteric) | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 47% (dose-dependent) | ↑ (dose-dependent) | [1] |
| Left Ventricle | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 35% (dose-dependent) | ↑ (dose-dependent) | [1] |
| Cerebral Cortex | 3, 10, 30, 100 (3 doses, 12h apart) | Not Specified | ↓ up to 42% (dose-dependent) | ↑ (dose-dependent) | [1] |
Table 2: Effects of this compound on Norepinephrine and Dopamine Levels in Beagle Dogs
| Tissue/Fluid | Dose (mg/kg, p.o.) | Dosing Regimen | Change in Norepinephrine | Change in Dopamine | Reference |
| Artery (renal) | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 88% (dose-dependent) | ↑ (dose-dependent) | [1] |
| Left Ventricle | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 91% (dose-dependent) | ↑ (dose-dependent) | [1] |
| Cerebral Cortex | 0.05, 0.5, 1.5, 5 | b.i.d. for 5 days | ↓ up to 96% (dose-dependent) | ↑ (dose-dependent) | [1] |
| Plasma | 2 | b.i.d. for 15 days | ↓ 52% (peak reduction on day 6) | ↑ 646% (peak increase on day 7) | [1][2] |
Experimental Protocols
The following sections detail the methodologies commonly employed in studies investigating the effects of this compound.
Quantification of Catecholamines by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This is the gold-standard method for accurately measuring catecholamine levels in biological samples.
-
Sample Preparation (Plasma):
-
Collect whole blood in tubes containing EDTA and immediately place on ice.
-
Centrifuge at 4°C to separate plasma.
-
For catecholamine extraction, alumina extraction is a common method. Add plasma to activated aluminum oxide in a buffer solution.
-
Wash the alumina to remove interfering substances.
-
Elute the catecholamines from the alumina using an acidic elution buffer.
-
-
Sample Preparation (Tissue):
-
Excise tissues of interest and immediately freeze in liquid nitrogen or on dry ice.
-
Homogenize the frozen tissue in a suitable buffer, often containing an antioxidant like sodium metabisulfite to prevent catecholamine degradation.
-
Centrifuge the homogenate to pellet cellular debris.
-
The resulting supernatant can be directly injected or further purified using alumina extraction.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 columns are frequently used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic.
-
Flow Rate: Isocratic elution is common, with flow rates optimized for the specific column dimensions.
-
Temperature: Column temperature is maintained to ensure reproducible retention times.
-
-
Electrochemical Detection (ED):
-
An electrochemical detector with a glassy carbon working electrode is used.
-
A specific oxidation potential is applied to the electrode, which causes the catecholamines to be oxidized, generating an electrical current that is proportional to their concentration.
-
Dopamine β-Hydroxylase (DBH) Activity Assay
This assay measures the enzymatic activity of DBH, providing a direct assessment of the inhibitory effect of this compound.
-
Principle: The assay is based on the enzymatic conversion of a substrate (typically tyramine) to its hydroxylated product (octopamine). The rate of octopamine formation is proportional to the DBH activity.[6]
-
Procedure:
-
Prepare tissue homogenates or use plasma samples.
-
Incubate the sample with a reaction mixture containing:
-
Tyramine (substrate)
-
Ascorbate (cofactor)
-
Catalase (to remove hydrogen peroxide)
-
Fumarate (activator)
-
Pargyline (to inhibit monoamine oxidase)
-
N-ethylmaleimide (to inhibit endogenous inhibitors)
-
-
The reaction is carried out at 37°C for a defined period.
-
Stop the reaction by adding a strong acid or alkali.
-
Quantify the amount of octopamine produced, typically using HPLC with fluorescence or electrochemical detection.
-
Experimental Workflow Visualization
The following flowchart outlines a typical experimental workflow for assessing the in vivo effects of this compound on norepinephrine levels.
Caption: A typical experimental workflow for evaluating the effects of this compound on norepinephrine levels.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase. Its mechanism of action directly leads to a significant and dose-dependent reduction in norepinephrine levels, accompanied by an increase in dopamine levels. The quantitative data from preclinical studies in rats and dogs robustly support this pharmacological profile. The detailed experimental protocols provided herein offer a guide for researchers aiming to investigate the effects of this and similar compounds. While clinical data on norepinephrine modulation in humans is limited, the preclinical evidence strongly indicates that this compound is a powerful tool for modulating the catecholaminergic system, with potential therapeutic applications in conditions characterized by sympathetic nervous system overactivity. Further research, particularly clinical studies reporting on its pharmacodynamic effects on catecholamine levels, will be crucial for fully elucidating its therapeutic potential.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-Nepicastat Hydrochloride and Dopamine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. By blocking this key step in catecholamine biosynthesis, this compound effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both the central and peripheral nervous systems. This dual action on two critical neurotransmitter systems has significant implications for the treatment of various neuropsychiatric and cardiovascular disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on dopamine regulation, and the downstream signaling consequences. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in this field.
Introduction
This compound is the R-enantiomer of Nepicastat, a selective and orally active inhibitor of dopamine-β-hydroxylase.[1][2] Its primary mechanism of action involves the competitive inhibition of DBH, leading to a reduction in norepinephrine synthesis and a subsequent accumulation of its precursor, dopamine.[3] This modulation of the dopamine-to-norepinephrine ratio has been investigated for its therapeutic potential in conditions characterized by sympathetic nervous system overactivity or dysregulated catecholamine signaling, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[4][5][6] Understanding the precise molecular and physiological consequences of DBH inhibition by this compound is crucial for its continued development and clinical application.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the enzyme dopamine β-hydroxylase. DBH is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine in the synaptic vesicles of noradrenergic neurons.[1] By binding to the active site of DBH, this compound prevents this conversion, leading to a decrease in the vesicular storage and subsequent release of norepinephrine.[3] Consequently, the precursor dopamine accumulates within these neurons, resulting in elevated dopamine levels in various tissues.[7][8]
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro potency and in vivo effects of Nepicastat and its (R)-enantiomer.
Table 1: In Vitro Potency of Nepicastat and its Enantiomers against Dopamine β-Hydroxylase
| Compound | Enzyme Source | IC50 (nM) | Reference(s) |
| (R)-Nepicastat HCl | Bovine DBH | 25.1 | [2] |
| (R)-Nepicastat HCl | Human DBH | 18.3 | [2] |
| Nepicastat (racemate) | Bovine DBH | 8.5 | [9][10] |
| Nepicastat (racemate) | Human DBH | 9.0 | [9][10] |
Table 2: In Vivo Effects of Nepicastat on Catecholamine Levels in Rats
| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Change in Dopamine | Change in Norepinephrine | Dopamine/Norepinephrine Ratio | Reference(s) |
| Adrenal Gland | 30 | 4 | ↑ | ↓ | ↑ | [11] |
| Adrenal Gland | 30 | 8 | ↑ | ↓ | ↑ | [11] |
| Left Ventricle | 30 | 4 | ↑ | ↓ | ↑ | [11] |
| Left Ventricle | 30 | 8 | ↑ | ↓ | ↑ | [11] |
| Kidney | 30 | 4 | ↑ | ↓ | ↑ | [11] |
| Kidney | 30 | 8 | ↑ | ↓ | ↑ | [11] |
| Medial Prefrontal Cortex | 50 (i.p.) | Not specified | ↑ (to ~350% of baseline) | ↓ | Not specified | [12][13] |
| Nucleus Accumbens | 50 (i.p.) | Not specified | No significant change | ↓ | Not specified | [12][14] |
Table 3: Human Clinical Trial Data for Nepicastat in Cocaine Use Disorder
| Parameter | Doses Administered | Key Findings | Reference(s) |
| Safety and Tolerability | 0, 80, and 160 mg (oral) | Well-tolerated when co-administered with intravenous cocaine. | [6][15] |
| Subjective Effects of Cocaine | 80 and 160 mg (oral) | Reduced several positive subjective effects of cocaine. | [6][15] |
| Cocaine Pharmacokinetics | 160 mg (oral) | Did not alter the pharmacokinetic properties of cocaine. | [6] |
Experimental Protocols
In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is based on the enzymatic hydroxylation of a substrate, followed by quantification of the product.
Principle: The activity of DBH is determined by measuring the conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine). The amount of product formed is proportional to the enzyme activity.
Materials:
-
Test compound: this compound
-
Enzyme: Purified bovine or human DBH
-
Substrate: Tyramine hydrochloride
-
Cofactors: Ascorbic acid, Catalase, Sodium fumarate
-
Buffer: Tris-HCl buffer (pH 6.0)
-
Stopping solution: Perchloric acid
-
Analytical system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, and sodium fumarate.
-
Enzyme and Inhibitor Incubation: Add the purified DBH enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time at 37°C.
-
Initiation of Reaction: Add the substrate, tyramine hydrochloride, to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution, such as perchloric acid.
-
Product Quantification: Centrifuge the mixture to pellet precipitated proteins. Analyze the supernatant for the concentration of the product (octopamine) using HPLC-ED.
-
Data Analysis: Calculate the percent inhibition of DBH activity at each concentration of this compound and determine the IC50 value.
In Vivo Microdialysis for Dopamine and Norepinephrine Measurement
This protocol describes the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Animal model (e.g., rat)
-
Stereotaxic apparatus for surgery
-
Artificial cerebrospinal fluid (aCSF) as perfusate
-
This compound for administration
-
HPLC-ED system for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a period to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples into a fraction collector, typically at 10-20 minute intervals.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effects.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of DBH by this compound leads to a decrease in norepinephrine and an increase in dopamine, which in turn affects their respective downstream signaling pathways.
Caption: Signaling pathway modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical preclinical experimental workflow for evaluating the effects of this compound.
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound is a valuable pharmacological tool and a promising therapeutic candidate that acts through a well-defined mechanism of dopamine β-hydroxylase inhibition. This action results in a predictable and quantifiable shift in the balance between dopamine and norepinephrine. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of novel treatments for disorders involving catecholaminergic dysfunction. The provided visualizations of the signaling pathways and experimental workflows offer a conceptual framework for understanding the broader implications of DBH inhibition. As research progresses, a deeper understanding of the nuanced effects of altering the dopamine/norepinephrine ratio will undoubtedly emerge, paving the way for more targeted and effective therapies.
References
- 1. Subtype-specific alpha1- and beta-adrenoceptor signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. escholarship.org [escholarship.org]
- 9. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 15. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
(R)-Nepicastat Hydrochloride: A Technical Guide for Cocaine Dependence Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), presents a promising therapeutic avenue for the treatment of cocaine dependence. This technical guide provides a comprehensive overview of the core research surrounding (R)-Nepicastat, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols. By inhibiting the conversion of dopamine to norepinephrine, Nepicastat modulates the neurochemical imbalances associated with cocaine addiction, particularly in brain regions critical for reward and relapse. This document synthesizes key quantitative data, outlines experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to support ongoing research and development in this field.
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The neurobiology of cocaine dependence is complex, involving profound alterations in multiple neurotransmitter systems. A key area of investigation is the role of norepinephrine in the reinforcing effects of cocaine and the propensity for relapse. This compound (also known as SYN-117) is a reversible inhibitor of dopamine β-hydroxylase, the enzyme responsible for the synthesis of norepinephrine from dopamine.[1][2] By reducing norepinephrine levels, Nepicastat is hypothesized to attenuate the rewarding effects of cocaine and reduce craving and relapse behavior.[3][4] This guide serves as a technical resource for researchers exploring the therapeutic potential of (R)-Nepicastat in cocaine dependence.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective inhibition of dopamine β-hydroxylase (DBH).[1][5] This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of its precursor, dopamine, in various tissues, including the brain.[6][7]
The primary mechanism by which Nepicastat is thought to be effective in cocaine dependence is by reducing norepinephrine signaling, which is critically involved in stress-induced and cue-induced cocaine seeking.[3][8][9] Furthermore, by increasing dopamine levels in specific brain regions like the medial prefrontal cortex, Nepicastat may help to restore dopaminergic tone and reduce the anhedonia associated with cocaine withdrawal.[6][10]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of Nepicastat
| Target Enzyme | Species | IC50 (nM) | Reference |
| Dopamine β-hydroxylase | Bovine | 8.5 | [11] |
| Dopamine β-hydroxylase | Human | 9.0 | [11] |
| Dopamine β-hydroxylase (R-enantiomer) | Bovine | 25.1 | [12] |
| Dopamine β-hydroxylase (R-enantiomer) | Human | 18.3 | [12] |
Table 2: Effects of Nepicastat on Neurotransmitter Levels in Rats
| Brain Region | Dose (mg/kg, i.p.) | Change in Norepinephrine | Change in Dopamine | Reference |
| Medial Prefrontal Cortex | 50 | ↓ | ↑ | [6] |
| Nucleus Accumbens | 50 | ↓ | No significant change | [6] |
| Adrenal Gland (30 mg/kg, p.o.) | 30 | ↓ (by 93% at 4h, 80% at 8h) | ↑ | [13][14] |
Table 3: Effects of Nepicastat on Cocaine-Seeking Behavior in Rats
| Experimental Model | Nepicastat Dose (mg/kg, i.p.) | Effect | Reference |
| Cocaine-primed reinstatement | 50 | Attenuated | [8][15] |
| Cue-induced reinstatement | 50 | Attenuated | [8][9] |
| Footshock-induced reinstatement | 50 | Attenuated | [8][9] |
| Yohimbine-induced reinstatement | 50 | Attenuated | [8][9] |
| Progressive ratio breakpoint for cocaine | 50 | Lowered | [8][9] |
Table 4: Human Clinical Trial of Nepicastat with Intravenous Cocaine
| Nepicastat Dose (oral) | Cocaine Dose (IV) | Key Findings | Reference |
| 80 mg and 160 mg | 10, 20, and 40 mg | - Well-tolerated with no significant adverse events. - Did not alter cocaine pharmacokinetics. - Reduced some of the positive subjective effects of cocaine. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are descriptions of key experimental protocols used in the study of (R)-Nepicastat for cocaine dependence.
In Vivo Microdialysis in Freely Moving Rats
This technique is used to measure extracellular neurotransmitter levels in specific brain regions.
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Surgery: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline, Nepicastat or vehicle is administered (e.g., intraperitoneally).
-
In some experiments, cocaine is administered after Nepicastat to assess its effect on cocaine-induced neurotransmitter release.[6]
-
Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]
-
Cocaine Self-Administration and Reinstatement Model in Rats
This model is the gold standard for studying the reinforcing effects of drugs and relapse behavior.
-
Subjects: Adult male rats.
-
Surgery: Rats are implanted with an intravenous catheter into the jugular vein.
-
Self-Administration Training:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue light and/or tone.
-
Pressing the "inactive" lever has no consequence.
-
Rats learn to self-administer cocaine, typically on a fixed-ratio schedule of reinforcement.
-
-
Extinction: Following stable self-administration, the cocaine infusions and associated cues are withheld. Lever pressing decreases to low levels.
-
Reinstatement:
-
Once extinction is achieved, the propensity to relapse is tested by presenting triggers known to reinstate drug-seeking behavior.
-
Drug-primed reinstatement: A non-contingent injection of cocaine is administered.
-
Cue-primed reinstatement: The cues previously associated with cocaine infusion are presented.
-
Stress-primed reinstatement: Rats are exposed to a stressor, such as a mild footshock or an injection of yohimbine.
-
Nepicastat or vehicle is administered before the reinstatement test to evaluate its ability to block the reinstatement of cocaine-seeking (i.e., lever pressing).[8][9]
-
Human Laboratory Study of Nepicastat and Cocaine Administration
This type of study is designed to assess the safety, tolerability, and preliminary efficacy of a new medication in humans.
-
Participants: Non-treatment-seeking individuals with a diagnosis of cocaine use disorder.
-
Study Design: A double-blind, placebo-controlled, within-subject design is often used.
-
Procedure:
-
Participants are admitted to an inpatient unit for the duration of the study.
-
Participants receive oral Nepicastat (e.g., 80 mg, 160 mg) or placebo for a specified number of days.[15]
-
On test days, participants receive intravenous infusions of cocaine at ascending doses (e.g., 10, 20, 40 mg) or saline.
-
Assessments:
-
Safety: Cardiovascular measures (heart rate, blood pressure), electrocardiogram (ECG), and adverse event monitoring.
-
Pharmacokinetics: Blood samples are collected to determine the plasma concentrations of cocaine and its metabolites.
-
Subjective Effects: Participants rate the subjective effects of the drug infusions using standardized questionnaires (e.g., Visual Analog Scales for "good drug effect," "high," "craving").[15][16]
-
-
Visualizations
The following diagrams illustrate key concepts related to the action of (R)-Nepicastat.
Caption: Mechanism of action of this compound.
Caption: Typical experimental workflows for Nepicastat research.
Caption: Logical flow of Nepicastat's effects on cocaine dependence.
Conclusion
This compound continues to be a compound of significant interest in the development of pharmacotherapies for cocaine dependence. Its targeted mechanism of action, which modulates the balance of dopamine and norepinephrine, addresses key neurobiological underpinnings of addiction and relapse. The preclinical data strongly support its efficacy in reducing cocaine-seeking behaviors, and initial human studies have demonstrated its safety and potential to blunt the rewarding effects of cocaine. This technical guide provides a foundational resource for researchers to build upon existing knowledge, design new studies, and ultimately advance the development of (R)-Nepicastat as a viable treatment for individuals struggling with cocaine addiction. Future research should continue to explore optimal dosing strategies, long-term efficacy, and the potential for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 4. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Nepicastat hydrochloride preclinical research findings
An In-depth Technical Guide to the Preclinical Research Findings of (R)-Nepicastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as SYN-117 or RS-25560-197, is a potent, selective, and orally active inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2][3] This enzyme is critical for the biosynthesis of norepinephrine (noradrenaline) from dopamine.[4][5] By inhibiting DBH, Nepicastat effectively reduces levels of norepinephrine while simultaneously increasing levels of its precursor, dopamine, in both the central and peripheral nervous systems.[6][7] Preclinical research has extensively evaluated its potential therapeutic applications in conditions associated with sympathetic nervous system over-activation, such as cardiovascular diseases, as well as in the treatment of substance use disorders.[4][8][9] This document provides a comprehensive overview of the core preclinical findings, experimental methodologies, and associated biochemical pathways.
Mechanism of Action
Nepicastat's primary mechanism of action is the direct inhibition of dopamine β-hydroxylase.[8] This enzyme is a copper-containing monooxygenase that catalyzes the final step in the synthesis of norepinephrine from dopamine within the synaptic vesicles of noradrenergic neurons.[10] By blocking this conversion, Nepicastat leads to a decrease in norepinephrine availability for synaptic release and a subsequent accumulation of dopamine.[1][4][5] This modulation of catecholamine levels is the foundation of its pharmacological effects. The drug has demonstrated high selectivity for DBH, with negligible activity against a wide range of other enzymes and neurotransmitter receptors.[1][4][5]
Caption: Mechanism of action of (R)-Nepicastat.
Quantitative In Vitro Data
Nepicastat is a highly potent inhibitor of both bovine and human dopamine β-hydroxylase. Its (R)-enantiomer is noted to be approximately two to three times less potent.[4][5]
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|
| (R)-Nepicastat | Bovine Dopamine β-Hydroxylase | 8.5 ± 0.8 | [3][4][5] |
| (R)-Nepicastat | Human Dopamine β-Hydroxylase | 9.0 ± 0.8 | [3][4][5] |
| (S)-Enantiomer | Bovine Dopamine β-Hydroxylase | 25.1 | [11] |
| (S)-Enantiomer | Human Dopamine β-Hydroxylase | 18.3 |[11] |
Quantitative In Vivo Data
Preclinical studies in various animal models have consistently demonstrated the ability of (R)-Nepicastat to modulate catecholamine levels and produce significant physiological effects.
Table 2: Effects on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs) Dosing: Three consecutive doses of 100 mg/kg, p.o., 12 hours apart.
| Tissue | Parameter | % Change vs. Control | Source |
|---|---|---|---|
| Artery | Norepinephrine | ↓ 47% | [4][5] |
| Left Ventricle | Norepinephrine | ↓ 35% | [4][5] |
| Cerebral Cortex | Norepinephrine | ↓ 42% | [4][5] |
| Adrenal Gland | DβH Activity | ↓ 93% (at 4h) | [12][13] |
| Adrenal Gland | DβH Activity | ↓ 80% (at 8h) |[12][13] |
Table 3: Effects on Tissue Catecholamine Levels in Beagle Dogs Dosing: 5 mg/kg, p.o., b.i.d., for 5 days.
| Tissue | Parameter | % Change vs. Control | Source |
|---|---|---|---|
| Artery | Norepinephrine | ↓ 88% | [4][5] |
| Left Ventricle | Norepinephrine | ↓ 91% | [4][5] |
| Cerebral Cortex | Norepinephrine | ↓ 96% |[4][5] |
Table 4: Cardiovascular and Hemodynamic Effects
| Animal Model | Dose & Route | Key Finding | Source |
|---|---|---|---|
| SHRs | 3 mg/kg, i.v. | ↓ 38% in Renal Vascular Resistance | [1][9] |
| SHRs | 3 mg/kg, i.v. | ↑ 22% in Renal Blood Flow | [1][9] |
| SHRs | 100 mg/kg/day, p.o. (30 days) | ↓ 42 mmHg in Mean Arterial Blood Pressure | [9] |
| Dogs (Chronic Heart Failure) | 0.5 mg/kg, p.o. | Prevention of Left Ventricular Dysfunction |[1] |
Table 5: Effects in Models of Cocaine-Seeking Behavior (Rats)
| Experimental Paradigm | Dose & Route | Key Finding | Source |
|---|---|---|---|
| Cocaine-Primed Reinstatement | 50 mg/kg, i.p. | Blocked reinstatement of cocaine seeking | [1][14] |
| Progressive Ratio Schedule | 50 mg/kg, i.p. | Significantly lowered breakpoint for cocaine | [15] |
| Cue-Induced Reinstatement | 50 mg/kg, i.p. | Attenuated reinstatement | [14][15] |
| Stress-Induced Reinstatement | 50 mg/kg, i.p. | Attenuated reinstatement |[14][15] |
Experimental Protocols
In Vitro DBH Inhibition Assay
While specific proprietary protocols may vary, a general method for determining DBH activity involves the spectrophotometric measurement of an enzymatic reaction.
-
Enzyme Source: Purified bovine or human dopamine β-hydroxylase.
-
Substrate: A suitable substrate such as tyramine or dopamine is used.
-
Reaction: The enzyme, substrate, and necessary co-factors (e.g., ascorbate, catalase) are incubated in a suitable buffer system.
-
Inhibitor Addition: this compound is added at varying concentrations to determine the IC50 value.
-
Detection: The product of the reaction (e.g., octopamine from tyramine) is quantified. One common method is the Ellman's reagent (DTNB) based assay which measures a colored product spectrophotometrically at a specific wavelength (e.g., 412 nm).[16]
-
Data Analysis: Inhibition curves are generated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration to calculate the IC50.
In Vivo Catecholamine Modulation Studies
The following workflow outlines a typical experiment to assess the effect of Nepicastat on tissue catecholamine levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 7. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nepicastat - Wikipedia [en.wikipedia.org]
- 9. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (R)-Nepicastat Hydrochloride In Vivo Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Nepicastat hydrochloride (also known as SYN-117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH).[1][2] DBH is the enzyme responsible for the conversion of dopamine to norepinephrine in the sympathetic nervous system and the brain.[3][4] By inhibiting this enzyme, Nepicastat effectively reduces norepinephrine levels while increasing dopamine levels in cardiovascular tissues and the central nervous system.[1][5][6] These modulatory effects on catecholamines make Nepicastat a valuable tool for in vivo research into conditions associated with sympathetic overactivation, such as hypertension, congestive heart failure, and certain neurological and psychiatric disorders like post-traumatic stress disorder (PTSD) and cocaine dependence.[1][3][7]
These application notes provide detailed protocols for key in vivo experiments to assess the antihypertensive and neurochemical effects of this compound.
Mechanism of Action: DBH Inhibition
This compound acts as a direct, competitive inhibitor of dopamine β-hydroxylase.[7] This inhibition blocks the synthesis of norepinephrine from its precursor, dopamine. The result is a decrease in norepinephrine concentration and a corresponding increase in dopamine concentration in both peripheral tissues and the central nervous system.[6][8] This dual action—reducing the vasoconstricting effects of norepinephrine and potentially increasing the vasodilating effects of dopamine—underlies its therapeutic potential in cardiovascular diseases.[4]
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol details the methodology for assessing the blood pressure-lowering effects of (R)-Nepicastat in a widely used genetic model of hypertension.
1. Objective: To determine the dose-dependent effect of acute and chronic oral administration of this compound on arterial blood pressure and heart rate in conscious, unrestrained Spontaneously Hypertensive Rats (SHRs).
2. Materials:
-
This compound
-
Spontaneously Hypertensive Rats (SHR), male, 3-4 months old[10]
-
Blood pressure measurement system (e.g., radiotelemetry implants or non-invasive tail-cuff plethysmography)
-
Oral gavage needles
-
Standard rat chow and water ad libitum
3. Experimental Workflow:
Caption: Workflow for assessing antihypertensive effects in SHRs.
4. Methodology:
-
Animal Preparation: Allow SHRs to acclimatize for at least one week before any procedures. If using telemetry, implant probes surgically and allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline mean arterial blood pressure (MAP) and heart rate (HR) for at least 24 hours before the start of dosing.
-
Dosing and Administration:
-
Randomly assign animals to treatment groups: Vehicle control, and this compound at various doses (e.g., 30 mg/kg and 100 mg/kg).[1]
-
Prepare a fresh suspension of Nepicastat in the chosen vehicle each day.
-
Administer the compound or vehicle orally (p.o.) via gavage once daily for the duration of the study (e.g., 7, 14, or 30 days).[1][10]
-
-
Blood Pressure Monitoring:
-
Continuously monitor blood pressure and heart rate throughout the study.
-
For acute studies, record measurements at specific time points post-dose (e.g., 2, 6, 12, and 24 hours).[4]
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each animal.
-
Compare the mean changes in the Nepicastat-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.
-
Protocol 2: Neurochemical Analysis of Catecholamines in Rat Tissues
This protocol describes how to measure the effect of (R)-Nepicastat on dopamine and norepinephrine levels in relevant tissues.
1. Objective: To quantify the change in dopamine (DA) and norepinephrine (NE) concentrations in specific tissues (e.g., left ventricle, kidney, adrenal glands, cerebral cortex) following administration of this compound.
2. Materials:
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats
-
Surgical tools for tissue dissection
-
Homogenizer
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system[11]
-
Perchloric acid (PCA)
-
Liquid nitrogen
3. Experimental Workflow:
Caption: Workflow for neurochemical analysis of catecholamines.
4. Methodology:
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle to the rats.[12]
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 4 or 8 hours), euthanize the animals via an approved method.[11]
-
Rapidly dissect the target tissues (e.g., left ventricle, kidneys, adrenal glands), rinse with ice-cold saline, blot dry, and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Sample Preparation:
-
Weigh the frozen tissue and homogenize in a fixed volume of ice-cold perchloric acid (e.g., 0.2 M PCA).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the catecholamines, and filter it if necessary.
-
-
HPLC-ED Analysis:
-
Inject a known volume of the supernatant into the HPLC-ED system.
-
Separate DA and NE using a reverse-phase C18 column.
-
Detect and quantify the analytes using an electrochemical detector set at an appropriate oxidative potential.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: In Vivo Antihypertensive Efficacy of (R)-Nepicastat in SHRs
| Dose | Route | Duration | Change in Mean Arterial BP | Other Cardiovascular Effects | Citation(s) |
|---|---|---|---|---|---|
| 3 mg/kg | i.v. | Acute | Antihypertensive effect observed | ↓ 38% in renal vascular resistance; ↑ 22% in renal blood flow | [1][5] |
| 30 mg/kg/day | p.o. | 30 days | Peak ↓ of 20 mm Hg | No reflex tachycardia | [1] |
| 100 mg/kg/day | p.o. | 30 days | Peak ↓ of 42 mm Hg | No reflex tachycardia | [1] |
| 30 mg/kg | p.o. | 7-14 days | Significant ↓ in systolic BP | ↓ intraventricular septal thickness |[10][13] |
Table 2: In Vivo Neurochemical Effects of (R)-Nepicastat
| Species | Dose | Route | Time Point | Tissue | Key Finding(s) | Citation(s) |
|---|---|---|---|---|---|---|
| Rat (SHR) | 3-100 mg/kg | p.o. | Chronic | Artery, Left Ventricle, Cerebral Cortex | Dose-dependent ↓ in NE, ↑ in DA, ↑ in DA/NE ratio | [5][6][8] |
| Rat | 30 mg/kg | p.o. | 4-8 hours | Adrenal Glands | ↓ 80-93% in DβH activity; Significant ↓ in NE, ↑ in DA | [11][12] |
| Dog | 0.05-5 mg/kg | p.o. | 5 days | Artery, Left Ventricle, Cerebral Cortex | Dose-dependent ↓ in NE, ↑ in DA, ↑ in DA/NE ratio | [6][8] |
| Dog | 2 mg/kg | p.o. | 15 days | Plasma | Peak ↓ 52% in NE; Peak ↑ 646% in DA |[8] |
Table 3: In Vivo Behavioral Study Parameters with Nepicastat
| Species | Model | Dose | Route | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Rat | Cocaine Seeking | 50 mg/kg | i.p. | Blocks cocaine-primed reinstatement of cocaine seeking | [5][7] |
| Rat | Locomotor Activity | 5-50 mg/kg | i.p. | No effect on novelty-induced locomotion | [7] |
| Rat | Locomotor Activity | 100 mg/kg | i.p. | Significantly suppressed exploratory behavior |[7] |
References
- 1. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Nepicastat Hydrochloride in Rat Studies
These application notes provide a comprehensive overview of the use of (R)-Nepicastat hydrochloride in preclinical rat studies, intended for researchers, scientists, and drug development professionals. This document outlines dosages, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine in noradrenergic neurons.[1][2] By inhibiting DBH, (R)-Nepicastat effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both central and peripheral tissues.[1][3][4] This modulation of catecholamine levels is the primary mechanism through which (R)-Nepicastat exerts its pharmacological effects, which have been investigated in the context of cardiovascular diseases, addiction, and pain.[3][5][6][7]
Caption: Mechanism of action of this compound.
Dosage and Administration in Rat Studies
The dosage and route of administration of this compound in rat studies vary depending on the experimental model and the intended therapeutic effect. The following table summarizes dosages used in various studies.
| Study Focus | Rat Strain | Dosage Range | Administration Route | Key Findings |
| Addiction (Chocolate Seeking) | Wistar | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of chocolate self-administration and reinstatement of seeking behavior.[5] |
| Addiction (Alcohol Consumption) | Sardinian alcohol-preferring (sP) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in alcohol intake and suppression of alcohol deprivation effect.[6] |
| Cardiovascular (Hypertension) | Spontaneously Hypertensive Rats (SHR) | 0.3, 1, 3, 10, 30, 100 mg/kg/day | Oral (p.o.) or Intravenous (i.v.) | Dose-dependent decrease in mean arterial blood pressure without reflex tachycardia.[3] 30 mg/kg (p.o.) reduced noradrenaline and increased dopamine content in the mesenteric artery and left ventricle.[8] |
| Analgesia | Male Wistar | 6.25, 12.5, 25 mg/kg | Intraperitoneal (i.p.) | Showed antinociceptive effects in the tail-flick test.[7] |
| Catecholamine Modulation | Spontaneously Hypertensive Rats (SHR) | 3, 10, 30, 100 mg/kg (three consecutive doses, 12h apart) | Oral (p.o.) | Dose-dependent decreases in noradrenaline and increases in dopamine content in the mesenteric artery, left ventricle, and cerebral cortex.[1] |
| Enzyme Inhibition | Not Specified | 30 mg/kg | Oral (p.o.) | Reduced DBH activity by 93% and 80% in the adrenals at 4h and 8h post-administration, respectively.[9][10] |
| Blood Pressure and Inflammation | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral (p.o.) | Decreased systolic blood pressure.[11] |
Experimental Protocols
Protocol 1: Evaluation of (R)-Nepicastat on Alcohol Self-Administration
This protocol is adapted from studies investigating the effect of (R)-Nepicastat on alcohol consumption in Sardinian alcohol-preferring (sP) rats.[6]
1. Animals:
-
Male Sardinian alcohol-preferring (sP) rats.
-
Individually housed with free access to food and water (unless otherwise specified for the experimental paradigm).
2. Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., saline or 5% DMSO). The final concentration should be calculated based on the desired dosage and an injection volume of, for example, 1 ml/kg.
3. Experimental Procedure:
-
Habituation: Rats are trained to self-administer an alcohol solution (e.g., 15% v/v) in operant conditioning chambers. This is typically done on a fixed-ratio schedule of reinforcement (e.g., FR4), where the rat must press a lever four times to receive a reward.
-
Treatment: Once a stable baseline of alcohol self-administration is established, rats are treated with this compound (e.g., 0, 25, 50, 100 mg/kg, i.p.) or vehicle.
-
Data Collection: The number of lever presses and the volume of alcohol consumed are recorded during the experimental sessions.
-
Control Experiments: To assess the specificity of the drug's effect, a separate cohort of rats can be trained to self-administer a different reward (e.g., sucrose solution) and subjected to the same drug treatment protocol.
Caption: Workflow for alcohol self-administration study.
Protocol 2: Evaluation of (R)-Nepicastat on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies assessing the cardiovascular effects of (R)-Nepicastat.[3][11]
1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR).
-
Housed under standard laboratory conditions.
2. Drug Preparation:
-
This compound is prepared for oral administration (p.o.) by dissolving or suspending it in a suitable vehicle (e.g., water, 0.5% methylcellulose).
3. Experimental Procedure:
-
Baseline Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, restrained or unrestrained (using telemetry) rats.
-
Treatment: Rats are administered this compound (e.g., 30 mg/kg/day, p.o.) or vehicle for a specified period (e.g., 7 or 14 days).[11]
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals during the treatment period (e.g., on days 0, 3, 7, and 14).[11]
-
Tissue Analysis (Optional): At the end of the study, rats can be euthanized, and tissues (e.g., heart, mesenteric artery) collected for analysis of norepinephrine and dopamine content via HPLC.
Important Considerations
-
Vehicle Selection: The choice of vehicle for dissolving this compound should be based on the route of administration and the solubility of the compound. It is crucial to run a vehicle control group in all experiments.
-
Pharmacokinetics: The timing of drug administration relative to the behavioral or physiological measurements should be considered based on the pharmacokinetic profile of (R)-Nepicastat.
-
Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively design and execute studies to investigate the pharmacological effects of this compound in rats.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine β-hydroxylase inhibitor, nepicastat, reduces different alcohol-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (R)-Nepicastat Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2] By inhibiting DBH, Nepicastat effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both central and peripheral tissues.[3][4] This mechanism of action has led to its investigation as a potential therapeutic agent for various conditions, including cocaine dependence and post-traumatic stress disorder (PTSD).[1][2] Preclinical studies in mouse models have been instrumental in elucidating its pharmacological effects and therapeutic potential.
These application notes provide a comprehensive overview of the administration of this compound in mice, including quantitative data from various studies, detailed experimental protocols, and visualizations of key processes.
Data Presentation
Table 1: Summary of this compound Dosing and Effects in Mice
| Application Area | Mouse/Rat Strain | Dose (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference(s) |
| Cocaine-Seeking Behavior | Rat | 5, 50, 100 | Intraperitoneal (i.p.) | Saline, 1.5% DMSO, 1.5% Cremophor EL | Dose-dependent reduction in cocaine-seeking behavior. 100 mg/kg blunted novelty-induced locomotor activity. | [1][5] |
| Post-Traumatic Stress Disorder (PTSD) | Wild-type (129x1/SvJ) female mice | 30 | Oral (daily) | 0.2% Hydroxypropyl methylcellulose (HPMC) | Decreased freezing behavior and anxiety-like behavior in a PTSD mouse model. | [6] |
| Pain Reduction | Male rats | 6.25, 12.5, 25 | Intraperitoneal (i.p.) | 0.1% Methylcellulose | Did not produce direct antinociceptive effects but enhanced morphine-induced analgesia. | [7] |
| Predator Odor Response | Dbh +/- mice | 100 | Not specified | Not specified | Phenocopied aberrant responses of Dbh -/- mice to predator odor. | [6][8] |
| Pup-Directed Behavior | Virgin male and female California mice | 75 | Intraperitoneal (i.p.) | Not specified | Reduced the propensity of virgin mice to interact with pups. | [9][10] |
Table 2: Effects of this compound on Neurotransmitter Levels
| Animal Model | Dose (mg/kg) | Route | Tissue | Effect on Norepinephrine (NE) | Effect on Dopamine (DA) | Reference(s) |
| Spontaneously Hypertensive Rats | 3, 10, 30, 100 | Oral | Artery, Left Ventricle, Cerebral Cortex | Dose-dependent decrease | Dose-dependent increase | [5] |
| Rats | 30 | Oral | Adrenal Glands, Left Ventricle, Kidney | Significant reduction | Significant increase | |
| Rats | Not specified | Not specified | Medial Prefrontal Cortex, Nucleus Accumbens | Reduced | Increased in mPFC, no change in NAc | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol is adapted from a formulation designed to achieve a clear solution for oral administration.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip, appropriate for mouse size)
-
Syringes (1 mL)
Procedure:
-
Preparation of Stock Solution (e.g., 6.0 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a concentration of 6.0 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solution (e.g., 0.6 mg/mL):
-
This protocol yields a final solution with the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
For 1 mL of working solution, add the following components sequentially in a sterile microcentrifuge tube:
-
100 µL of the 6.0 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly by vortexing.
-
50 µL of Tween-80. Mix thoroughly by vortexing.
-
450 µL of sterile saline. Mix thoroughly by vortexing until a clear solution is obtained.
-
-
Note: It is recommended to prepare the working solution fresh on the day of the experiment.[5]
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the correct dosing volume (typically up to 10 mL/kg).
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.
-
Once the needle is in place, slowly administer the prepared this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Evaluation of this compound in a Mouse Model of PTSD
This protocol is based on a study investigating the effects of Nepicastat on traumatic memories and anxiety-like behavior.[6]
Materials:
-
This compound
-
Vehicle (e.g., 0.2% HPMC)
-
Apparatus for fear conditioning (e.g., a chamber with a grid floor for footshock delivery)
-
Elevated Plus Maze (EPM) apparatus
-
Animal tracking software
Procedure:
-
PTSD Induction:
-
Acclimate wild-type mice to the experimental room for at least one week.
-
On day 0, place individual mice in the fear conditioning chamber.
-
Deliver a series of unsignaled footshocks (e.g., 2 mA for 1 second, repeated 3 times with a 30-second interval).
-
Return the mice to their home cages.
-
-
Drug Administration:
-
Prepare this compound at the desired concentration (e.g., 30 mg/kg) in the chosen vehicle.
-
Administer the drug or vehicle to the mice once daily via oral gavage, starting from day 0 (after PTSD induction) for the duration of the study (e.g., 7 or 12 days).
-
-
Assessment of Freezing Behavior:
-
On days 1, 2, and 7, re-expose the mice to the conditioning chamber for a set period (e.g., 5 minutes) without delivering any footshocks.
-
Record the duration of freezing behavior (immobility except for respiratory movements) using automated software or manual scoring.
-
Calculate the percentage of time spent freezing.
-
-
Assessment of Anxiety-Like Behavior (Elevated Plus Maze):
-
On a designated day (e.g., day 8 or 13), test the mice on the EPM.
-
Place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms, and the number of entries into each arm using animal tracking software.
-
Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
-
Visualizations
Signaling Pathway of this compound
References
- 1. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genetic disruption of dopamine β-hydroxylase dysregulates innate responses to predator odor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Effects of acute inhibition of dopamine β-hydroxylase on neural responses to pups in adult virgin male California mice (Peromyscus californicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Nepicastat Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of (R)-Nepicastat hydrochloride in cell culture experiments. The information is intended to guide researchers in studying the effects of this potent dopamine-β-hydroxylase inhibitor on cellular function.
This compound is a selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2][3] By inhibiting DBH, this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels.[4][5] This makes it a valuable tool for studying the roles of these catecholamines in various physiological and pathological processes.
Chemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 331.81 g/mol | [6] |
| Appearance | Solid powder | [7] |
| Solubility | DMSO: 66 mg/mL (198.9 mM) | [6] |
| Water: Insoluble | [6] | |
| Ethanol: Insoluble | [6] | |
| Storage | Store at -20°C for long-term | [8] |
Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[6]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.318 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Mechanism of Action: Inhibition of Norepinephrine Synthesis
This compound acts by selectively inhibiting the enzyme dopamine-β-hydroxylase. This enzyme is crucial for the synthesis of norepinephrine from dopamine within the vesicles of neuronal cells. The inhibition of DBH leads to an accumulation of dopamine and a reduction in the production and subsequent release of norepinephrine.
Caption: Signaling pathway of this compound.
In Vitro Treatment of Neuronal Cells
This protocol provides a general guideline for treating neuronal cell lines, such as PC12 or SH-SY5Y, with this compound. These cell lines are relevant models as they express dopamine-β-hydroxylase and are involved in catecholamine synthesis.[9][10]
Materials:
-
PC12 or SH-SY5Y cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a multi-well plate at a desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is important to also prepare a vehicle control (medium with the same concentration of DMSO as the highest concentration of the drug).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Endpoint Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays or measurement of dopamine and norepinephrine levels.
Caption: Experimental workflow for cell treatment.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, a cell viability assay such as the MTT assay can be performed.[1][11][12][13][14]
Materials:
-
Cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Expected Results
| Parameter | Expected Outcome |
| Norepinephrine Levels | Dose-dependent decrease |
| Dopamine Levels | Dose-dependent increase |
| Dopamine/Norepinephrine Ratio | Dose-dependent increase |
| Cell Viability | To be determined experimentally. High concentrations may induce cytotoxicity. |
Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions. It is also crucial to assess the compound's effect on cell viability to ensure that the observed changes in catecholamine levels are not due to cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
- 9. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of (R)-Nepicastat Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the quantitative analysis of (R)-Nepicastat hydrochloride, a potent inhibitor of dopamine β-hydroxylase. Due to the chiral nature of Nepicastat, enantioselective separation is critical for accurate quantification and quality control. This application note outlines a general framework for the development and validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound in bulk drug substance and pharmaceutical formulations. While a specific, validated method with comprehensive parameters for this compound is not publicly available in the referenced literature, this guide presents a composite protocol based on established principles of chiral chromatography and stability-indicating assay development for similar pharmaceutical compounds.
Introduction
This compound is the R-enantiomer of Nepicastat and acts as a selective inhibitor of dopamine β-hydroxylase, an enzyme responsible for the conversion of dopamine to norepinephrine.[1] The stereochemistry of the molecule is crucial for its pharmacological activity, necessitating the use of analytical methods that can distinguish between the (R)- and (S)-enantiomers. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. For chiral molecules like Nepicastat, the development of a stereoselective HPLC method is paramount for ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) and the final drug product.
Furthermore, a stability-indicating HPLC method is essential to monitor the degradation of the drug substance under various stress conditions, ensuring the safety and efficacy of the pharmaceutical product throughout its shelf life. This involves subjecting the drug to forced degradation studies under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
Chromatographic Principles for Chiral Separation
The separation of enantiomers by HPLC can be achieved through two primary approaches:
-
Direct Method: This is the most common approach and involves the use of a chiral stationary phase (CSP). The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and subsequent separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad enantioselectivity.
-
Indirect Method: This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
This application note will focus on the direct method using a chiral stationary phase, as it is generally preferred for its simplicity and efficiency.
Proposed HPLC Method Parameters (Hypothetical)
Based on the analysis of similar chiral compounds, a starting point for the development of an HPLC method for this compound is proposed below. It is crucial to note that these parameters are hypothetical and require optimization and validation for this specific analyte.
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based column) |
| Mobile Phase | A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol) with a basic additive (e.g., Diethylamine or Triethylamine) to improve peak shape for basic compounds. A typical starting ratio could be 80:20 (n-Hexane:Isopropanol) + 0.1% Diethylamine. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 20 - 40 °C |
| Detection Wavelength | To be determined by UV spectral analysis of this compound (typically in the range of 220-300 nm) |
| Diluent | Mobile phase or a mixture of the mobile phase components |
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the chosen diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1 - 100 µg/mL).
Sample Preparation (for Pharmaceutical Formulation):
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved excipients before injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The system suitability parameters to be monitored are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
| Resolution (Rs) between Enantiomers | ≥ 1.5 |
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The following stress conditions are typically employed:
-
Acid Hydrolysis: Treat the drug substance with a suitable concentration of acid (e.g., 0.1 N HCl) at a specific temperature for a defined period.
-
Base Hydrolysis: Treat the drug substance with a suitable concentration of base (e.g., 0.1 N NaOH) at a specific temperature for a defined period.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at a specific temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat for a defined period.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light.
Data Presentation
All quantitative data from the method validation and stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: System Suitability Results (Example)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5500 | ≥ 2000 |
| RSD of Peak Area (%) | 0.8 | ≤ 2.0% |
| Resolution (Rs) | 2.5 | ≥ 1.5 |
Table 2: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | 15000 |
| 10 | 152000 |
| 25 | 378000 |
| 50 | 755000 |
| 75 | 1130000 |
| 100 | 1510000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Forced Degradation Results (Example)
| Stress Condition | % Degradation of (R)-Nepicastat | Peak Purity of Main Peak |
|---|---|---|
| 0.1 N HCl, 60°C, 4h | 12.5 | Pass |
| 0.1 N NaOH, 60°C, 2h | 8.2 | Pass |
| 3% H₂O₂, RT, 24h | 15.1 | Pass |
| Dry Heat, 80°C, 48h | 5.5 | Pass |
| Photolytic (UV/Vis) | 3.1 | Pass |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of forced degradation studies for method validation.
Conclusion
The development and validation of a robust, stability-indicating chiral HPLC method are critical for the quality control of this compound. While a specific, publicly available method is not detailed in the literature, the principles and protocols outlined in this application note provide a strong foundation for researchers and scientists to establish a suitable analytical method. The key considerations are the selection of an appropriate chiral stationary phase for enantiomeric separation and the thorough validation of the method's performance characteristics, including its ability to separate the active ingredient from potential degradation products. Careful optimization of the chromatographic conditions and rigorous validation will ensure the reliability and accuracy of the analytical data generated.
References
Application Notes and Protocols for (R)-Nepicastat Hydrochloride in Microdialysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-Nepicastat hydrochloride in in vivo microdialysis experiments to investigate its effects on catecholamine neurotransmission.
Introduction
This compound is a potent and selective inhibitor of the enzyme dopamine-β-hydroxylase (DBH). DBH is responsible for the enzymatic conversion of dopamine to norepinephrine in noradrenergic neurons. By inhibiting this enzyme, this compound effectively reduces the synthesis of norepinephrine and leads to an accumulation of its precursor, dopamine. This mechanism of action makes it a valuable tool for studying the roles of dopamine and norepinephrine in various physiological and pathological processes. Microdialysis is a widely used in vivo sampling technique that allows for the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of compounds like this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of dopamine-β-hydroxylase. This inhibition leads to a decrease in the levels of norepinephrine and a subsequent increase in the levels of dopamine within noradrenergic terminals. The altered ratio of dopamine to norepinephrine in the extracellular space can then be measured using in vivo microdialysis coupled with sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data from Microdialysis Studies
The following tables summarize the quantitative effects of this compound on neurotransmitter levels as determined by in vivo microdialysis in rats.
Table 1: Effect of this compound on Extracellular Dopamine and Norepinephrine in the Medial Prefrontal Cortex (mPFC) of Rats.
| Treatment Group | Dopamine (% of Basal) | Norepinephrine (% of Basal) | Reference |
| Vehicle | 100 ± 10 | 100 ± 8 | [1] |
| Nepicastat (50 mg/kg, i.p.) | ~250 | ~60 | [2] |
Table 2: Effect of this compound on Tissue Content of Dopamine and Norepinephrine in the Medial Prefrontal Cortex (mPFC) of Rats.
| Treatment Group | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) | Reference |
| Vehicle | 4.5 ± 0.5 | 150 ± 10 | [3] |
| Nepicastat (50 mg/kg, i.p.) | 9.0 ± 1.0 | 90 ± 8 | [3] |
Experimental Protocols
This section provides a detailed protocol for conducting an in vivo microdialysis experiment to assess the effects of this compound on catecholamine levels in the rat brain.
Experimental Workflow
Caption: Workflow for a typical microdialysis experiment.
Materials
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA-12 with 2 mm membrane)[4]
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 1.26 mM CaCl₂, 2.5 mM KCl, 1.18 mM MgCl₂ in sterile water[4]
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
Protocol
1. Surgical Implantation of Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex).
-
Implant a guide cannula stereotaxically to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Allow the animal to recover for at least 5-7 days post-surgery.
2. Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[4]
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.[4]
-
Administer this compound at the desired dose and route (e.g., 50 mg/kg, i.p.).
-
Continue to collect dialysate samples for several hours post-administration to monitor the time-course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
3. Sample Analysis by HPLC-ECD
-
Inject a small volume (e.g., 10-20 µL) of the collected dialysate into the HPLC-ECD system.
-
Separate dopamine and norepinephrine using a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations of dopamine and norepinephrine by comparing the peak areas to those of known standards.
Conclusion
The combination of in vivo microdialysis and this compound administration provides a powerful experimental paradigm to investigate the functional roles of dopaminergic and noradrenergic systems in the brain. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers designing and conducting such studies. Careful adherence to surgical and experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Nepicastat Hydrochloride in Catecholamine Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Nepicastat hydrochloride is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2][3] This specific mode of action makes it an invaluable pharmacological tool for investigating the roles of dopamine and norepinephrine in various physiological and pathological processes. By inhibiting DBH, Nepicastat effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in both central and peripheral tissues.[1][3] These application notes provide a comprehensive overview, quantitative data, and detailed experimental protocols for utilizing this compound in the study of catecholamine pathways.
Mechanism of Action
This compound acts as a direct, competitive inhibitor of dopamine β-hydroxylase (DBH).[4] DBH is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[5][6] The inhibition of this enzyme leads to a downstream reduction in norepinephrine and a substrate-driven accumulation of dopamine within noradrenergic neurons. This modulation of the dopamine/norepinephrine ratio is central to its effects on the sympathetic nervous system and its potential therapeutic applications in conditions like congestive heart failure, post-traumatic stress disorder (PTSD), and substance addiction.[1][2][7]
Caption: Mechanism of this compound action on the catecholamine pathway.
Quantitative Data
The following tables summarize the in vitro potency and in vivo effects of this compound.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Species | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| Dopamine β-Hydroxylase | Bovine | 8.5 ± 0.8 nM | Negligible affinity (>10 µM) for 12 other enzymes and 13 neurotransmitter receptors. | [1] |
| Dopamine β-Hydroxylase | Human | 9.0 ± 0.8 nM | Negligible affinity (>10 µM) for 12 other enzymes and 13 neurotransmitter receptors. | [1] |
| Dopamine β-Hydroxylase (R-enantiomer) | Bovine | 25.1 nM | N/A | [8] |
| Dopamine β-Hydroxylase (R-enantiomer) | Human | 18.3 nM | N/A |[8] |
Table 2: In Vivo Effects on Catecholamine Levels
| Species | Tissue | Dose (p.o.) | Effect on Norepinephrine | Effect on Dopamine | Reference |
|---|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Mesenteric Artery | 100 mg/kg | ↓ 47% | ↑ | [1] |
| Spontaneously Hypertensive Rats (SHRs) | Left Ventricle | 100 mg/kg | ↓ 35% | ↑ | [1] |
| Spontaneously Hypertensive Rats (SHRs) | Cerebral Cortex | 100 mg/kg | ↓ 42% | ↑ | [1] |
| Beagle Dogs | Renal Artery | 5 mg/kg (b.i.d., 5 days) | ↓ 88% | ↑ | [1] |
| Beagle Dogs | Left Ventricle | 5 mg/kg (b.i.d., 5 days) | ↓ 91% | ↑ | [1] |
| Beagle Dogs | Cerebral Cortex | 5 mg/kg (b.i.d., 5 days) | ↓ 96% | ↑ | [1] |
| Rats | mPFC (Microdialysis) | 50 mg/kg (i.p.) | ↓ Noradrenaline release | ↑ Dopamine release | [7] |
| Rats | NAc (Microdialysis) | 50 mg/kg (i.p.) | ↓ Noradrenaline release | No change in Dopamine release |[7] |
Experimental Protocols
Protocol 1: In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is adapted from methods used to assess DBH activity in tissue homogenates and its inhibition by compounds like Nepicastat.[9][10] The assay measures the enzymatic conversion of a substrate (tyramine) to its product (octopamine).
Materials:
-
Tissue of interest (e.g., adrenal glands, heart)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 200 mM Sodium acetate (pH 5.0), 10 mM Sodium fumarate, 10 mM Ascorbic acid, 1 mM Pargyline
-
Substrate: Tyramine (7.5 mM solution)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical detection (HPLC-ED) or UHPLC-PDA for product quantification[11]
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold Homogenization Buffer. Centrifuge the homogenate to pellet debris and collect the supernatant, which contains the enzyme.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 500 µL containing:
-
375 µL of Incubation Buffer
-
50 µL of tissue homogenate (supernatant)
-
Varying concentrations of this compound or vehicle control. Pre-incubate for 10-15 minutes.
-
-
Enzymatic Reaction: Initiate the reaction by adding 75 µL of the tyramine substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.
-
Quantification: Centrifuge the terminated reaction to precipitate proteins. Analyze the supernatant for octopamine concentration using HPLC-ED or a similar sensitive method.[9][11]
-
Data Analysis: Calculate the rate of octopamine formation. For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Microdialysis for Catecholamine Measurement
This protocol describes the use of in vivo microdialysis in freely moving rats to measure extracellular levels of dopamine and norepinephrine in specific brain regions following Nepicastat administration.[7][12][13]
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., CMA/10)[14]
-
Microinfusion pump and syringes
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound for intraperitoneal (i.p.) or oral (p.o.) administration
-
Fraction collector or manual collection vials
-
HPLC-ED system for neurotransmitter analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[12][14]
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Following equilibration, collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.[14]
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.[7]
-
Post-Treatment Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection to monitor changes in extracellular dopamine and norepinephrine.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ED system optimized for catecholamine detection.[14][15]
-
Data Analysis: Quantify the concentration of dopamine and norepinephrine in each sample. Express the post-treatment levels as a percentage of the average baseline concentration for each animal.
Protocol 3: Novelty-Induced Locomotor Activity
This protocol assesses the behavioral effects of Nepicastat by measuring spontaneous locomotor activity in a novel environment, a test sensitive to changes in central catecholaminergic systems.[4]
Materials:
-
Adult male rats
-
Open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video-tracking software
-
This compound for administration
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer this compound (e.g., 5, 50, or 100 mg/kg, i.p.) or vehicle control.[4] The time between administration and testing should be based on the drug's known pharmacokinetics.
-
Locomotor Activity Test: Place the rat in the center of the open-field arena.
-
Data Recording: Record locomotor activity (e.g., distance traveled, horizontal movements) automatically using the tracking system for a set duration, typically 30-60 minutes. Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of any effects.
-
Data Analysis: Compare the total distance traveled and the pattern of activity over time between the different treatment groups (vehicle vs. Nepicastat doses) using appropriate statistical tests (e.g., ANOVA).[4]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: A logical workflow for in vivo experiments with this compound.
Conclusion
This compound is a specific and potent inhibitor of dopamine β-hydroxylase, making it an exceptional tool for dissecting the distinct roles of dopamine and norepinephrine in the central nervous system and the periphery. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to explore catecholamine-dependent pathways, validate novel drug targets, and investigate the neurobiology of various disorders.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 4. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine β-Hydroxylase | Springer Nature Experiments [experiments.springernature.com]
- 6. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 7. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uva.theopenscholar.com [uva.theopenscholar.com]
- 15. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of (R)-Nepicastat Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Nepicastat hydrochloride is a potent and selective inhibitor of Dopamine β-hydroxylase (DBH), the enzyme responsible for the biosynthesis of norepinephrine (NE) from dopamine (DA).[1][2][3][4] By inhibiting DBH, (R)-Nepicastat effectively reduces levels of norepinephrine while simultaneously increasing levels of dopamine in both the central and peripheral nervous systems.[3][4][5] This unique mechanism of action has positioned (R)-Nepicastat as a promising therapeutic candidate for a range of conditions characterized by dysregulated catecholaminergic signaling, including Post-Traumatic Stress Disorder (PTSD), cocaine dependence, and heart failure.[6][7][8]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established animal models relevant to these therapeutic areas. The included methodologies, data presentation guidelines, and visual workflows are intended to support researchers in designing and executing robust preclinical studies.
Mechanism of Action: Modulation of Catecholamine Synthesis
This compound exerts its pharmacological effects by competitively inhibiting Dopamine β-hydroxylase. This enzyme is localized in the synaptic vesicles of noradrenergic neurons and catalyzes the final step in norepinephrine synthesis. Inhibition of DBH leads to a decrease in the production and subsequent release of norepinephrine. Concurrently, the precursor, dopamine, accumulates within these neurons, leading to increased dopamine levels in various tissues.[9] The ability of (R)-Nepicastat to cross the blood-brain barrier allows for the modulation of catecholamine levels in the brain, which is critical for its therapeutic effects in neurological and psychiatric disorders.[1][2]
Application 1: Post-Traumatic Stress Disorder (PTSD)
Rationale: PTSD is associated with hyperarousal and exaggerated fear responses, which are linked to elevated noradrenergic activity. By reducing norepinephrine synthesis, (R)-Nepicastat can potentially dampen the overactive "fight-or-flight" response and facilitate the extinction of traumatic memories.[8][10]
Experimental Protocol: Fear Conditioning and Extinction in Rodents
This protocol is adapted from established methods to assess the effect of (R)-Nepicastat on the acquisition, consolidation, and extinction of fear memories.[1][7][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.2% Hydroxypropyl methylcellulose)[12]
-
Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording behavior.
-
Software for controlling stimulus presentation and recording freezing behavior.
Procedure:
-
Habituation (Day 0): Place mice in the conditioning chamber for 10-15 minutes to acclimate to the environment.
-
Fear Conditioning (Day 1):
-
Administer (R)-Nepicastat (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes prior to conditioning.[12][13]
-
Place the mouse in the conditioning chamber.
-
After a 2-3 minute baseline period, present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30 seconds).
-
Co-terminate the CS with a mild footshock unconditioned stimulus (US) (e.g., 0.5-0.7 mA, 1-2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Measure freezing behavior (complete immobility except for respiration) throughout the session.
-
-
Contextual Fear Testing (Day 2):
-
Administer the assigned treatment 60 minutes prior to testing.
-
Place the mouse back into the same conditioning chamber for 5-8 minutes without presenting the CS or US.
-
Record freezing behavior to assess fear associated with the context.
-
-
Cued Fear Testing and Extinction Training (Day 3):
-
Administer the assigned treatment 60 minutes prior to testing.
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS repeatedly (e.g., 15-20 times) without the US.
-
Measure freezing during the CS presentations to assess cued fear and its extinction.
-
-
Extinction Recall (Day 4):
-
Place the mouse back in the novel context and present the CS a few times without the US.
-
Measure freezing to assess the retention of fear extinction.
-
Data Presentation
| Parameter | Vehicle Control | (R)-Nepicastat (30 mg/kg) |
| Freezing % (Contextual) | e.g., 65 ± 5% | e.g., 40 ± 6% |
| Freezing % (Cued - Early) | e.g., 70 ± 7% | e.g., 45 ± 8% |
| Freezing % (Cued - Late) | e.g., 50 ± 6% | e.g., 20 ± 5% |
| Freezing % (Extinction Recall) | e.g., 40 ± 5% | e.g., 15 ± 4% |
| Adrenal DBH Activity | Baseline | Decreased |
| Plasma Norepinephrine | Baseline | Decreased |
| Plasma Dopamine | Baseline | Increased |
| Note: The data presented are hypothetical examples for illustrative purposes. A study in a PTSD mouse model showed that nepicastat (30 mg/kg, daily) decreased freezing behavior and adrenal gland DBH activity, and was associated with decreased plasma and tissue catecholamine levels.[13][14] |
Application 2: Cocaine Dependence
Rationale: Norepinephrine plays a crucial role in the reinstatement of cocaine-seeking behavior (relapse) triggered by stress, drug-associated cues, and re-exposure to the drug itself. By reducing noradrenergic signaling, (R)-Nepicastat can attenuate the motivation to seek cocaine and prevent relapse.[3][15]
Experimental Protocol: Cocaine Self-Administration and Reinstatement in Rats
This protocol is a standard model to evaluate the effects of a pharmacological agent on cocaine-taking and cocaine-seeking behaviors.[16][17][18]
Materials:
-
This compound
-
Vehicle
-
Cocaine hydrochloride
-
Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an intravenous infusion system.
-
Catheter implantation surgery supplies.
Procedure:
-
Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the rats. Allow for a 5-7 day recovery period.
-
Cocaine Self-Administration Training (10-14 days):
-
Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., light and tone).
-
Presses on an "inactive" lever have no consequences.
-
Sessions are typically 2 hours per day.
-
-
Extinction (7-10 days):
-
Replace cocaine with saline in the infusion pumps.
-
Lever presses no longer result in infusions or cue presentations.
-
Continue daily sessions until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 self-administration days).
-
-
Reinstatement Testing:
-
Administer (R)-Nepicastat (e.g., 50 mg/kg, i.p.) or vehicle 60 minutes before the test session.[3]
-
Induce reinstatement using one of the following triggers:
-
Cue-induced: Present the cocaine-associated cues (light and tone) contingent on active lever pressing, but without cocaine infusion.
-
Drug-primed: Administer a non-contingent priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the chamber.
-
Stress-induced: Expose the rat to a mild stressor (e.g., intermittent footshock) before the session.
-
-
Measure the number of presses on the active and inactive levers.
-
Data Presentation
| Parameter | Vehicle Control | (R)-Nepicastat (50 mg/kg) |
| Active Lever Presses (Extinction) | e.g., 15 ± 3 | e.g., 12 ± 2 |
| Active Lever Presses (Cue-Induced Reinstatement) | e.g., 60 ± 8 | e.g., 25 ± 5 |
| Active Lever Presses (Drug-Primed Reinstatement) | e.g., 85 ± 10 | e.g., 35 ± 7 |
| Brain Norepinephrine Levels | Baseline | Decreased (~40%) |
| Prefrontal Cortex Dopamine Release | Baseline | Increased |
| Note: The data presented are hypothetical examples for illustrative purposes. Studies have shown that nepicastat (50 mg/kg) significantly reduces the breakpoint for cocaine and attenuates cue-, footshock-, and yohimbine-induced reinstatement of cocaine seeking in rats.[3] It has also been shown to reduce brain norepinephrine levels by approximately 40% at this dose.[3] Furthermore, nepicastat can increase dopamine release in the medial prefrontal cortex.[5] A clinical study in cocaine-dependent individuals found that nepicastat was well-tolerated and did not adversely interact with cocaine administration.[19] |
Application 3: Heart Failure
Rationale: Chronic heart failure is characterized by sustained activation of the sympathetic nervous system, leading to elevated norepinephrine levels that contribute to cardiac remodeling and dysfunction. By inhibiting norepinephrine synthesis, (R)-Nepicastat can reduce sympathetic drive to the heart, potentially preventing or reversing pathological remodeling and improving cardiac function.[20]
Experimental Protocol: Assessment of Cardiac Function in a Heart Failure Model
This protocol describes the use of a rodent model of heart failure (e.g., myocardial infarction) to evaluate the therapeutic effects of (R)-Nepicastat.[10][21][22]
Materials:
-
This compound
-
Vehicle
-
Surgical instruments for inducing myocardial infarction (e.g., by ligating the left anterior descending coronary artery).
-
Echocardiography system with a high-frequency transducer for small animals.
-
Hemodynamic monitoring equipment (pressure-volume catheter).
Procedure:
-
Induction of Heart Failure:
-
Surgically induce myocardial infarction (MI) in rats or mice by permanently ligating the left anterior descending (LAD) coronary artery.
-
A sham operation (without LAD ligation) should be performed on control animals.
-
-
Treatment Administration:
-
Begin daily administration of (R)-Nepicastat (e.g., 30 mg/kg/day, p.o.) or vehicle a few days post-MI and continue for several weeks (e.g., 4-8 weeks).
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline (before treatment) and at the end of the treatment period.
-
Anesthetize the animals and acquire M-mode and B-mode images of the left ventricle.
-
Measure parameters such as:
-
Left ventricular internal dimension in diastole and systole (LVIDd, LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
-
-
Hemodynamic Assessment (Terminal Procedure):
-
At the end of the study, insert a pressure-volume catheter into the left ventricle to measure:
-
End-systolic and end-diastolic pressure
-
dP/dt max and dP/dt min (indices of contractility and relaxation)
-
-
-
Histological Analysis:
-
Euthanize the animals and excise the hearts.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.
-
Data Presentation
| Parameter | Sham + Vehicle | MI + Vehicle | MI + (R)-Nepicastat |
| LVEF (%) | e.g., 75 ± 5 | e.g., 35 ± 6 | e.g., 50 ± 7 |
| FS (%) | e.g., 40 ± 4 | e.g., 18 ± 3 | e.g., 25 ± 4 |
| LVIDd (mm) | e.g., 4.5 ± 0.3 | e.g., 6.5 ± 0.5 | e.g., 5.5 ± 0.4 |
| LV dP/dt max (mmHg/s) | e.g., 8000 ± 500 | e.g., 4000 ± 400 | e.g., 6000 ± 450 |
| Infarct Size (%) | N/A | e.g., 40 ± 5 | e.g., 38 ± 4 |
| Cardiac Norepinephrine | Baseline | Increased | Decreased |
| Cardiac Dopamine | Baseline | Unchanged | Increased |
| Note: The data presented are hypothetical examples for illustrative purposes. In rats, a 30 mg/kg oral dose of nepicastat has been shown to significantly reduce norepinephrine and increase dopamine levels in the left ventricle.[2][9] |
Conclusion
This compound represents a targeted approach to modulating the catecholaminergic system with significant therapeutic potential across a spectrum of disorders. The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of (R)-Nepicastat's efficacy. Rigorous and standardized experimental design, as outlined in these application notes, is crucial for generating reliable and translatable data to support the further development of this promising compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nepicastat - Wikipedia [en.wikipedia.org]
- 7. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of cocaine-seeking behavior by drug-associated stimuli in rats: Effects on recovery of extinguished operant-responding and extracellular dopamine levels in amygdala and nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scmr.org [scmr.org]
- 11. Fear extinction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 16. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cocaine reward and reinstatement in adolescent versus adult rodents [frontiersin.org]
- 18. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of right ventricular function in healthy mice and a murine model of heart failure by in vivo MRI. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
Application Notes and Protocols for Long-Term Administration of (R)-Nepicastat Hydrochloride in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Nepicastat hydrochloride (also known as Nepicastat or RS-25560-197) is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH).[1][2] DBH is the enzyme responsible for the conversion of dopamine to norepinephrine in the sympathetic nerves and adrenal medulla.[2] By inhibiting this enzyme, Nepicastat effectively reduces levels of norepinephrine while increasing levels of dopamine, thereby modulating sympathetic nervous system activity.[1][3] This mechanism of action has prompted investigation into its therapeutic potential for cardiovascular disorders such as hypertension and congestive heart failure, as well as for conditions like post-traumatic stress disorder (PTSD) and certain addictive behaviors.[3][4][5]
These application notes provide a summary of findings from long-term administration studies of this compound in various animal models, along with detailed protocols for key experiments.
Mechanism of Action: Dopamine-β-Hydroxylase Inhibition
This compound acts as a competitive inhibitor at the active site of dopamine-β-hydroxylase. This inhibition disrupts the normal catecholamine synthesis pathway, leading to a decrease in the production of norepinephrine and a subsequent accumulation of its precursor, dopamine. This shift in the dopamine-to-norepinephrine ratio is central to the pharmacological effects of the compound.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nepicastat - Wikipedia [en.wikipedia.org]
- 5. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (R)-Nepicastat hydrochloride dosage for efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (R)-Nepicastat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH).[1][2][3] DBH is the enzyme responsible for the conversion of dopamine to norepinephrine in sympathetic nerves.[4][5] By inhibiting this enzyme, this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in tissues and plasma.[3][4]
Q2: What are the reported in vitro IC50 values for this compound?
This compound exhibits potent, concentration-dependent inhibition of DBH. The IC50 values are:
(R)-Nepicastat has been shown to have negligible affinity for twelve other enzymes and thirteen neurotransmitter receptors.[1][2][4]
Q3: What are the expected in vivo effects of this compound on catecholamine levels?
Oral administration of this compound produces dose-dependent changes in catecholamine levels. In spontaneously hypertensive rats (SHRs) and beagle dogs, it leads to:
These effects have been observed in the mesenteric artery, left ventricle, and cerebral cortex.[4][6]
Q4: Has this compound been evaluated in clinical trials?
Yes, (R)-Nepicastat has been investigated for several conditions. A Phase 2 study for post-traumatic stress disorder (PTSD) did not show efficacy in relieving symptoms compared to placebo.[7] It has also been studied for its potential in treating cocaine dependence and congestive heart failure.[7][8] In a study with participants with cocaine use disorder, (R)-Nepicastat was found to be well-tolerated when co-administered with cocaine and showed a potential to reduce the positive subjective effects of cocaine.[9]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of DBH in vitro.
-
Possible Cause 1: Reagent Quality. The purity and stability of this compound are crucial. Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Troubleshooting Step 1: Verify the purity of your this compound batch using HPLC.[3]
-
Troubleshooting Step 2: Prepare fresh stock solutions in an appropriate solvent like DMSO.[10]
-
Possible Cause 2: Assay Conditions. The enzymatic activity of DBH is sensitive to pH, temperature, and cofactor availability.
-
Troubleshooting Step 3: Ensure the assay buffer is at the optimal pH for DBH activity.
-
Troubleshooting Step 4: Confirm the correct concentration of cofactors, such as ascorbate and copper, in your assay.
-
Troubleshooting Step 5: Maintain a consistent temperature of 37°C during the enzymatic reaction.[11]
Problem 2: High variability in catecholamine measurements in vivo.
-
Possible Cause 1: Animal Handling and Stress. Stress during handling and dosing can significantly impact catecholamine levels.
-
Troubleshooting Step 1: Acclimatize animals to the experimental conditions and handling procedures before the study begins.
-
Troubleshooting Step 2: Use consistent and minimally stressful dosing techniques (e.g., oral gavage).
-
Possible Cause 2: Sample Collection and Processing. Catecholamines are susceptible to degradation.
-
Troubleshooting Step 3: Collect tissues and plasma samples rapidly and immediately process or flash-freeze them in liquid nitrogen.
-
Troubleshooting Step 4: Use appropriate anticoagulants and preservatives for plasma samples.
-
Troubleshooting Step 5: Ensure consistent and validated methods for tissue homogenization and catecholamine extraction.
Problem 3: Unexpected off-target effects in vivo.
-
Possible Cause: High Dosage. While (R)-Nepicastat is selective, very high doses may lead to unforeseen effects.
-
Troubleshooting Step 1: Review the literature for established dose ranges in your animal model.
-
Troubleshooting Step 2: Conduct a dose-response study to identify the optimal dose that provides DBH inhibition without significant side effects.
-
Troubleshooting Step 3: Monitor animals for any adverse effects, such as changes in behavior, body weight, or locomotor activity.[12]
Data Presentation
Table 1: In Vitro Inhibition of Dopamine-β-Hydroxylase (DBH) by this compound
| Enzyme Source | IC50 (nM) | Reference |
| Human | 9.0 ± 0.8 | [4] |
| Human | 18.3 | [1] |
| Bovine | 8.5 ± 0.8 | [4] |
| Bovine | 25.1 | [1] |
Table 2: In Vivo Effects of Oral this compound Administration in Spontaneously Hypertensive Rats (SHRs)
| Dose (mg/kg, p.o.) | Dosing Regimen | Tissue | Change in Noradrenaline | Change in Dopamine | Reference |
| 3, 10, 30, or 100 | 3 consecutive doses, 12h apart | Mesenteric Artery | Dose-dependent decrease (up to 47% at 100 mg/kg) | Dose-dependent increase | [4][6] |
| 3, 10, 30, or 100 | 3 consecutive doses, 12h apart | Left Ventricle | Dose-dependent decrease (up to 35% at 100 mg/kg) | Dose-dependent increase | [4][6] |
| 3, 10, 30, or 100 | 3 consecutive doses, 12h apart | Cerebral Cortex | Dose-dependent decrease (up to 42% at 100 mg/kg) | Dose-dependent increase | [4][6] |
| 30 | Single dose | Adrenals | 93% decrease in DBH activity at 4h | Significant decrease | [11] |
Table 3: In Vivo Effects of Oral this compound Administration in Beagle Dogs
| Dose (mg/kg, p.o.) | Dosing Regimen | Tissue/Fluid | Change in Noradrenaline | Change in Dopamine | Reference |
| 0.05, 0.5, 1.5, or 5 | b.i.d. for 5 days | Renal Artery | Dose-dependent decrease (up to 88% at 5 mg/kg) | Dose-dependent increase | [4][6] |
| 0.05, 0.5, 1.5, or 5 | b.i.d. for 5 days | Left Ventricle | Dose-dependent decrease (up to 91% at 5 mg/kg) | Dose-dependent increase | [4][6] |
| 0.05, 0.5, 1.5, or 5 | b.i.d. for 5 days | Cerebral Cortex | Dose-dependent decrease (up to 96% at 5 mg/kg) | Dose-dependent increase | [4][6] |
| 2 | b.i.d. for 15 days | Plasma | Peak reduction of 52% | Peak increase of 646% | [4][6] |
Experimental Protocols
Protocol 1: In Vitro DBH Inhibition Assay
This protocol is based on the spectrophotometric method by Ellman et al.[13]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Prepare a solution of the substrate, acetylthiocholine (ATCh), in buffer.
-
Prepare a solution of purified DBH enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the DBH enzyme solution.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate, tyramine.[11]
-
Incubate for 45 minutes at 37°C.[11]
-
Stop the reaction.[11]
-
Add the DTNB solution.
-
Measure the absorbance at 412 nm to quantify the product, 5-thio-2-nitrobenzoic acid (TNB).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: In Vivo Catecholamine Analysis in Rodent Tissues
-
Animal Dosing:
-
Administer this compound or vehicle control to animals via oral gavage at the desired doses and time points.[10]
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., mesenteric artery, left ventricle, cerebral cortex, adrenals).
-
Immediately weigh and flash-freeze the tissues in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissues in an appropriate acidic buffer.
-
Centrifuge the homogenates to pellet the proteins.
-
Collect the supernatant for catecholamine analysis.
-
-
Catecholamine Quantification:
-
Analyze the catecholamine levels (norepinephrine and dopamine) in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[11]
-
-
Data Analysis:
-
Normalize catecholamine levels to the tissue weight.
-
Compare the catecholamine levels between the treated and vehicle control groups using appropriate statistical tests.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: General workflow for in vivo experiments.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nepicastat - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Nepicastat Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-Nepicastat hydrochloride in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For optimal stability, the solid compound should be stored under dry and dark conditions. Recommended storage temperatures are detailed in the table below.[1][2] If stored properly, the shelf life is greater than two years.[1][2]
Q2: What is the recommended solvent for preparing stock solutions?
A2: this compound is readily soluble in Dimethyl sulfoxide (DMSO).[1][3][] It is not soluble in water.[2] For best results, use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[5]
Q3: What are the recommended storage conditions and stability for stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[5] Store these aliquots protected from light at low temperatures as specified in the table below.
Q4: My this compound solution shows precipitation. What should I do?
A4: Precipitation can occur, particularly when preparing aqueous working solutions from a DMSO stock. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help redissolve the compound.[6] It is also critical to ensure you are using fresh DMSO, as absorbed moisture can negatively impact solubility.[5]
Q5: How should I prepare working solutions for in vivo experiments?
A5: It is strongly recommended to prepare fresh working solutions on the day of use for in vivo experiments.[6] Diluting a DMSO stock solution into aqueous buffers can cause precipitation. Therefore, specific formulation protocols using co-solvents and surfactants are often required. See the "Experimental Protocols" section for a detailed formulation example.
Q6: What are the signs of degradation I should watch for?
A6: Visual inspection is the first step. Any change in the appearance of the solid (e.g., color change, clumping) or the solution (e.g., color change, persistent turbidity, formation of particulates) can be a sign of degradation. For quantitative assessment, stability-indicating analytical methods like HPLC should be used to monitor the purity and detect degradation products.
Data Summary Tables
Table 1: Storage Conditions for Solid this compound
| Storage Type | Temperature | Duration | Conditions |
| Short-term | 0 - 4 °C | Days to Weeks | Dry, dark |
| Long-term | -20 °C | Months to Years | Dry, dark, tightly sealed |
| Data sourced from MedKoo Biosciences and Cayman Chemical.[1][7] |
Table 2: Stability of Stock Solutions in DMSO
| Storage Temperature | Stability Duration | Recommendations |
| -20 °C | 1 Month | Aliquot to avoid freeze-thaw cycles.[5][6] |
| -80 °C | 6 - 12 Months | Preferred for long-term storage.[5][6] |
| Data sourced from multiple suppliers.[5][6] |
Table 3: Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 33 mg/mL (100 mM) | Soluble.[3] Some sources report up to 66 mg/mL.[5] |
| Water | Not Soluble | Insoluble.[2] |
| Propylene Glycol | 100 mg/mL | Can be used as a co-solvent for formulation.[5] |
Visual Guides and Workflows
Mechanism of Action: Inhibition of Norepinephrine Synthesis
(R)-Nepicastat is a potent and selective inhibitor of dopamine β-hydroxylase (DBH).[3][5] This enzyme is critical for the catecholamine synthesis pathway, where it catalyzes the conversion of dopamine into norepinephrine. By inhibiting DBH, Nepicastat effectively decreases norepinephrine levels while increasing dopamine levels in tissues.[3][8]
Caption: Nepicastat inhibits DBH, blocking dopamine-to-norepinephrine conversion.
Troubleshooting Workflow: Solution Precipitation
This diagram outlines the logical steps to take if you encounter precipitation when preparing solutions of this compound.
Caption: A logical guide for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general guideline. Always refer to the specific requirements of your experimental system.
-
Reconstitution of Stock Solution (e.g., 100 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 10 mg of compound with MW 331.81, add 301.4 µL of DMSO for a 100 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.[]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term use (up to 1 month).[5]
-
-
Preparation of an In Vivo Working Solution (Example Formulation):
-
Caution: This is an example. The optimal formulation may vary depending on the administration route and animal model. It is recommended to prepare this solution fresh daily.[6]
-
Begin with a validated DMSO stock solution (e.g., 60 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline or D5W (5% Dextrose in Water) to bring the final volume to 1 mL. Mix thoroughly.[5][6]
-
If preparing for intravenous use, sterilize the final working solution by filtering through a 0.22 µm syringe filter.[6]
-
Protocol 2: General Stability Assessment in Solution
This protocol, based on ICH guidelines, can be adapted to test the stability of this compound under your specific experimental conditions (e.g., in cell culture media).[9]
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired matrix (e.g., PBS, cell culture medium) at the highest concentration you plan to use.
-
Dispense aliquots of this solution into multiple sterile, sealed containers corresponding to each time point and condition.
-
-
Storage Conditions and Time Points:
-
Store the samples under relevant conditions (e.g., refrigerated at 4°C, at room temperature ~25°C, and incubated at 37°C).
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analytical Method:
-
Use a validated, stability-indicating HPLC method capable of separating the parent compound from potential degradants.
-
-
Sample Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Analyze the sample immediately by HPLC to determine the concentration of this compound.
-
The sample at T=0 serves as the initial 100% reference.
-
-
Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion is that the compound is considered stable if the concentration remains within 90-110% of the initial value.
-
Record any changes in physical appearance (color, clarity, precipitation).
-
Stability Testing Workflow Diagram
Caption: Workflow for assessing the stability of a compound in solution over time.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Nepicastat hydrochloride (5037) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Nepicastat Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Nepicastat hydrochloride in in vivo experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments, focusing on unexpected side effects.
Issue 1: Unexpected Cardiovascular Effects
-
Question: My animals are exhibiting a significant drop in blood pressure after administration of this compound. Is this expected, and what should I monitor?
Answer: Yes, a dose-dependent decrease in mean arterial blood pressure is an expected pharmacological effect of this compound due to its inhibition of dopamine β-hydroxylase, which reduces norepinephrine levels.[1][2] Studies in spontaneously hypertensive rats (SHRs) have shown peak decreases of 20 mmHg and 42 mmHg at doses of 30 mg/kg/day and 100 mg/kg/day, respectively.[1] An important observation is that this hypotension is typically not accompanied by reflex tachycardia.[1]
Troubleshooting:
-
Monitor Blood Pressure: Continuously monitor arterial blood pressure, especially during the initial dosing period.
-
Dose Adjustment: If the hypotensive effect is too severe, consider a dose reduction. The effect is dose-dependent.
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotensive effects.
-
Concomitant Medications: Be aware that co-administration with other antihypertensive agents, such as ACE inhibitors (e.g., enalapril), can lead to a greater antihypertensive effect.[1]
-
Issue 2: Observation of Abnormal Motor Behavior
-
Question: I have observed unusual motor behaviors, such as crawling and immobility, in my rats treated with higher doses of this compound. What could be the cause?
Answer: At higher doses, this compound has been associated with motor abnormalities. In one study, chronic administration of 25 mg/kg (i.p.) to male Wistar rats resulted in "visible abnormalities of motor behavior such as crawling and immobility".[3] This is considered an unexpected side effect and may be dose-limiting.
Troubleshooting:
-
Dose Reduction: This is the most critical step. The study reporting these effects noted them at the highest dose tested (25 mg/kg i.p.).[3]
-
Systematic Behavioral Assessment: Implement a standardized behavioral assessment protocol to quantify these observations. This could include an open field test to measure locomotor activity and rearing, and specific tests for motor coordination like the rotarod or beam walking test.
-
Potential Off-Target Effects: While the primary mechanism is dopamine β-hydroxylase inhibition, (R)-Nepicastat has been shown to inhibit acetylcholinesterase in vitro.[3] Cholinergic system alterations can influence motor control, and this could be a contributing factor.
-
Issue 3: Unexpected Findings in Cardiac Tissue Analysis
-
Question: Histology or flow cytometry of heart tissue from my treated animals shows an increase in immune cells. Is this a known effect of this compound?
Answer: Yes, this is an unexpected finding that has been reported in a study using spontaneously hypertensive rats (SHRs). Administration of this compound (30 mg/kg, orally) was found to increase the infiltration of macrophages (CD64+) and B cells (CD19+) in the heart.[4][5] The same study did not observe significant changes in CD4+ or CD8+ T cell populations in the heart.[4]
Troubleshooting:
-
Confirm with Immunohistochemistry (IHC): Use IHC with specific markers for macrophages (e.g., CD68, Iba1) and B cells (e.g., B220, CD19) to confirm and localize the cellular infiltration within the cardiac tissue.
-
Comprehensive Flow Cytometry Panel: If using flow cytometry, ensure your panel includes markers to differentiate between various immune cell subsets to confirm the specificity of the infiltration.
-
Assess Cardiac Function: Evaluate if this cellular infiltration is associated with any changes in cardiac function using echocardiography. The study that reported this finding did not observe significant changes in parameters like LVEF (left ventricular ejection fraction).[4]
-
Consider the Animal Model: This effect was observed in a hypertensive rat model. The inflammatory response may differ in normotensive or other disease models.
-
Quantitative Data Summary
The following tables summarize quantitative data on the in vivo effects of this compound.
Table 1: Dose-Dependent Effects on Mean Arterial Blood Pressure in Conscious SHRs
| Dose (mg/kg/day, p.o.) | Duration | Peak Decrease in Mean Arterial Blood Pressure (mmHg) | Reflex Tachycardia | Reference |
| 30 | 30 days | 20 | Not observed | [1] |
| 100 | 30 days | 42 | Not observed | [1] |
Table 2: Effects on Tissue Catecholamine Levels in SHRs (after three consecutive doses, 12h apart)
| Tissue | Dose (mg/kg, p.o.) | % Decrease in Norepinephrine | % Increase in Dopamine | Reference |
| Mesenteric Artery | 100 | 47% | - | [6] |
| Left Ventricle | 100 | 35% | - | [6] |
| Cerebral Cortex | 100 | 42% | - | [6] |
Table 3: Effects on Plasma Catecholamines in Beagle Dogs (2 mg/kg, b.i.d, p.o. for 15 days)
| Analyte | Peak Change | Day of Peak Change | Reference |
| Plasma Norepinephrine | 52% decrease | Day 6 | [6] |
| Plasma Dopamine | 646% increase | Day 7 | [6] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to the unexpected side effects of this compound.
Protocol 1: Assessment of Motor Behavior in Rats
-
Objective: To quantify potential motor abnormalities induced by this compound.
-
Methodology: Open Field Test
-
Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with a floor divided into equal squares. The arena should be in a quiet, dimly lit room.
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the rat in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 10-15 minutes) using an overhead video camera.
-
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of squares crossed.
-
Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Abnormal Behaviors: Score the frequency and duration of behaviors such as crawling and immobility.
-
-
Data Analysis: Use automated tracking software or manual scoring by a blinded observer. Compare the data between treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Flow Cytometry for Immune Cell Infiltration in Rat Heart Tissue
-
Objective: To identify and quantify immune cell populations (macrophages and B cells) in cardiac tissue following treatment with this compound.
-
Methodology:
-
Tissue Harvest and Dissociation:
-
Euthanize the animal and perfuse the heart with ice-cold PBS to remove blood.
-
Excise the heart, remove atria, and mince the ventricular tissue into small pieces.
-
Digest the tissue using an enzymatic digestion cocktail (e.g., collagenase II and dispase) with gentle agitation at 37°C to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with a red blood cell lysis buffer.
-
Antibody Staining:
-
Count the viable cells and aliquot approximately 1-2 x 10^6 cells per tube.
-
Block Fc receptors with an appropriate blocking agent.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies. A suggested panel for rat heart tissue would include:
-
General Leukocyte Marker: CD45
-
Macrophage Markers: CD68, CD64
-
B Cell Marker: CD19
-
T Cell Markers (for exclusion/confirmation): CD3, CD4, CD8
-
Viability Dye: To exclude dead cells.
-
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis:
-
Gate on viable, single cells.
-
Identify the CD45+ population.
-
Within the CD45+ gate, identify macrophage (CD64+) and B cell (CD19+) populations.
-
Quantify the percentage of these populations relative to the total viable cells or total CD45+ cells.
-
Compare the results between treated and control groups.
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of action and potential off-target effect of this compound.
Experimental Workflow
Caption: Workflow for investigating unexpected in vivo side effects of (R)-Nepicastat.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
improving bioavailability of (R)-Nepicastat hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-Nepicastat hydrochloride. The focus is on addressing common experimental challenges, with a specific emphasis on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this compound is crucial for experimental design. It is a potent and selective inhibitor of dopamine-β-hydroxylase. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 331.81 g/mol | [1][2] |
| Chemical Formula | C₁₄H₁₅F₂N₃S·HCl | [3] |
| Appearance | Solid powder | [2] |
| Solubility | ||
| Water | Insoluble | [1][4] |
| Ethanol | Insoluble | [1][4] |
| DMSO | ~66 mg/mL (198.9 mM) |[1][4] |
Note: The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][4]
Q2: My in vivo experiments are showing low or inconsistent efficacy. Could this be related to bioavailability?
A2: Yes, low and variable efficacy following oral administration is often a primary indicator of poor bioavailability. This compound's insolubility in water is a major limiting factor for its absorption in the gastrointestinal tract.[1] Inconsistent results can arise from non-uniform suspension or precipitation of the compound in the dosing vehicle.
Q3: How does this compound exert its pharmacological effect?
A3: this compound is a potent and selective inhibitor of the enzyme dopamine-β-hydroxylase (DBH).[3][5] DBH is responsible for the conversion of dopamine into norepinephrine in sympathetic nerves.[6] By inhibiting this enzyme, this compound reduces norepinephrine levels while increasing dopamine levels, thereby modulating sympathetic nervous system activity.[6]
Caption: Mechanism of action for this compound.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Vehicle Preparation
Symptoms:
-
Difficulty dissolving the compound for in vitro or in vivo experiments.
-
Precipitation of the compound in the dosing vehicle over time.
-
Inconsistent results between experimental animals.
Root Cause: this compound is practically insoluble in aqueous solutions, which are often preferred for in vivo dosing.[1]
Solutions:
-
Formulate a Suspension: For oral administration, creating a homogeneous and stable suspension is a common strategy.
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) in water is a standard suspending agent. A concentration of 0.5% to 1% w/v is a good starting point.
-
Procedure: Levigate the accurately weighed this compound powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while triturating to achieve a uniform suspension. Ensure continuous mixing before and during animal dosing to maintain homogeneity.
-
-
Use a Co-Solvent System (for specific applications): While not ideal for all studies due to potential vehicle effects, a co-solvent system can be used to solubilize the compound.
-
Example Formulation: One suggested in vivo formulation involves a multi-step process with Propylene Glycol, Tween 80, and D5W (5% dextrose in water).[1]
-
Caution: Co-solvents can have their own pharmacological effects and may impact the absorption and metabolism of the drug. Always run vehicle-only control groups.
-
Table 2: Example Oral Formulation Starting Points
| Formulation Type | Components | Concentration | Notes |
|---|---|---|---|
| Homogeneous Suspension | (R)-Nepicastat HCl, 0.5% CMC-Na in Water | ≥ 5 mg/mL | Requires constant agitation during dosing.[1] |
| Solubilized Solution | Propylene Glycol, Tween 80, D5W | Variable | Complex preparation; suitable when a true solution is required.[1] |
Issue 2: Variable Dissolution Profile
Symptoms:
-
In-vitro dissolution testing yields inconsistent release profiles between batches or even within the same batch.
-
Failure to meet dissolution specifications.
Root Cause: Dissolution testing is sensitive to many factors, including equipment setup, media preparation, and the physical properties of the drug product itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution testing issues.
Key Considerations:
-
Filter Selection: Ensure the filter used in the dissolution apparatus is validated and does not adsorb the drug. Perform a filter study at the lowest expected drug concentration.
-
Media Preparation: The pH and degassing of the dissolution medium are critical and must be consistent.
-
Automation: If using an automated system, verify that parameters like pump flow rates, purge volumes, and tubing are correctly set to avoid cross-contamination or sampling errors.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension for Improved Oral Bioavailability
Objective: To prepare a nanosuspension of this compound to increase its surface area, improve dissolution rate, and enhance oral bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) solution of Poloxamer 188 in purified water.
-
Pre-suspension: Disperse 0.5% (w/v) of this compound into the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to ensure complete wetting.
-
High-Shear Homogenization (Pre-milling): Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 10 minutes to reduce larger particles.
-
High-Pressure Homogenization (Nanosizing):
-
Pass the pre-milled suspension through a high-pressure homogenizer.
-
Operate at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the product chamber below 10°C using a cooling system to prevent thermal degradation.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer. The target is a mean particle size < 200 nm with a PDI < 0.3.
-
Visually inspect for any aggregation or sedimentation.
-
-
Storage: Store the final nanosuspension at 2-8°C.
Protocol 2: Workflow for In Vivo Pharmacokinetic Study
Objective: To assess the oral bioavailability of a developed this compound formulation in a rodent model (e.g., Sprague-Dawley rats).
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Nepicastat Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Nepicastat hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Dopamine β-Hydroxylase (DBH) Activity
Question: I am not observing the expected decrease in norepinephrine levels or increase in dopamine levels after treating my cells or animals with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Improper Compound Handling and Storage:
-
Solubility Issues:
-
Solution: this compound is soluble in DMSO at concentrations up to 66 mg/mL (198.9 mM).[1] For aqueous solutions, solubility is lower and may require sonication and warming.[3] Be aware that hygroscopic DMSO can reduce solubility; always use fresh, anhydrous DMSO.[1] If precipitation is observed in your working solution, it can be gently heated or sonicated to aid dissolution.[4]
-
-
Incorrect Dosing or Concentration:
-
Solution: The effective concentration of this compound is dose-dependent. For in vivo studies in spontaneously hypertensive rats (SHRs), oral administration of 30 mg/kg has been shown to reduce noradrenaline content.[1][5] In beagle dogs, oral doses of 0.05 to 5 mg/kg have been used. Ensure your dosing regimen is appropriate for your animal model and experimental goals. For in vitro assays, the IC50 for human and bovine DBH is approximately 18.3 nM and 25.1 nM, respectively.[1]
-
-
High Variability in DBH Activity:
-
Solution: DBH activity can show high variability in certain tissues, such as the left ventricle and kidney, which may mask the inhibitory effects of this compound.[6] The adrenal gland has been shown to be a more robust tissue for measuring DBH activity.[6] Consider using the dopamine/norepinephrine ratio as an indirect but reliable measure of DBH inhibition.[6]
-
-
Inactive Compound:
-
Solution: Verify the purity and integrity of your this compound lot. If possible, test its activity in a well-established in vitro DBH activity assay before proceeding with extensive in vivo experiments.
-
Issue 2: Unexpected Behavioral or Physiological Effects
Question: I am observing unexpected behavioral or physiological changes in my animal models after administering this compound. How can I interpret these results?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Effects on Locomotion:
-
Observation: High doses of Nepicastat (e.g., 100 mg/kg, i.p.) have been shown to suppress exploratory behavior and novelty-induced locomotion in rats.[7]
-
Solution: If your experiment is sensitive to changes in locomotor activity, consider using a lower dose (e.g., 5 or 50 mg/kg, i.p.), which has been shown to have no effect on novelty-induced locomotion.[7]
-
-
Off-Target Effects:
-
Observation: While (R)-Nepicastat is highly selective for DBH, some studies have reported potential off-target effects. For instance, Nepicastat has been found to interact with and inhibit acetylcholinesterase.[8][9] It has also been observed to induce the infiltration of macrophages and B cells in the hearts of spontaneously hypertensive rats.[10]
-
Solution: Be aware of these potential off-target effects when interpreting your data. If you suspect off-target activity, you may need to include additional control experiments to dissect the specific effects of DBH inhibition from other potential mechanisms.
-
-
Interaction with Other Pharmacological Agents:
-
Observation: this compound can potentiate the effects of other drugs. For example, it enhances the stimulus effects of cocaine.
-
Solution: Carefully consider any co-administered compounds in your experimental design and be aware of potential synergistic or antagonistic interactions.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH).[1][5] DBH is the enzyme that catalyzes the conversion of dopamine to norepinephrine in noradrenergic neurons.[11] By inhibiting DBH, this compound decreases the synthesis of norepinephrine and leads to an accumulation of dopamine.
2. What are the IC50 values for this compound?
The IC50 values for this compound are:
3. How should I prepare stock solutions of this compound?
-
For DMSO stock solutions: this compound is soluble in DMSO up to 66 mg/mL (198.9 mM).[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
For aqueous solutions: Solubility in water is lower.[3] Preparation may require sonication and warming to fully dissolve the compound.[3] For in vivo use, it is recommended to prepare fresh working solutions daily.[4] If using water as the stock solution solvent, it should be diluted to the working concentration and then sterile-filtered using a 0.22 µm filter before use.[4]
4. What are the recommended storage conditions?
-
Solid powder: Store at -20°C for up to 3 years.[1]
-
DMSO stock solution: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[2]
5. Is this compound orally bioavailable?
Yes, this compound is orally bioavailable.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (nM) |
| Human Dopamine β-Hydroxylase | 18.3 |
| Bovine Dopamine β-Hydroxylase | 25.1 |
Table 2: In Vivo Effects of Nepicastat Hydrochloride in Spontaneously Hypertensive Rats (SHRs)
| Tissue | Effect on Norepinephrine | Effect on Dopamine | Dosing Regimen (p.o.) |
| Mesenteric Artery | Decrease | Increase | 3, 10, 30, or 100 mg/kg (three consecutive doses) |
| Left Ventricle | Decrease | Increase | 3, 10, 30, or 100 mg/kg (three consecutive doses) |
| Cerebral Cortex | Decrease | Increase | 3, 10, 30, or 100 mg/kg (three consecutive doses) |
Experimental Protocols
Protocol 1: In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay
This protocol is a general guideline for measuring DBH activity and can be adapted based on specific laboratory conditions.
Materials:
-
Tissue homogenate or purified DBH enzyme
-
This compound
-
Tyramine (substrate)
-
Ascorbic acid
-
Catalase
-
Pargyline
-
Sodium fumarate
-
Tris-HCl buffer (pH 7.4)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical detection
Procedure:
-
Prepare Tissue Homogenate: Homogenize the tissue (e.g., adrenal gland) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Keep the homogenate on ice.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Incubation buffer (e.g., sodium acetate pH 5.0, sodium fumarate, ascorbic acid, pargyline)
-
Tissue homogenate (containing DBH)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, tyramine, to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the product, octopamine, using an HPLC system with electrochemical detection. The amount of octopamine formed is proportional to the DBH activity.
Protocol 2: Quantification of Norepinephrine and Dopamine in Tissue Samples by HPLC
Materials:
-
Tissue samples
-
Perchloric acid
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and electrochemical detector
-
Mobile phase (e.g., a mixture of methanol, sodium phosphate buffer, EDTA, and sodium 1-octanesulfonic acid)
Procedure:
-
Tissue Preparation: Homogenize the weighed tissue samples in a known volume of ice-cold perchloric acid containing an internal standard.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Sample Injection: Filter the supernatant through a 0.22 µm syringe filter and inject a known volume into the HPLC system.
-
Chromatographic Separation: Separate norepinephrine and dopamine using a C18 reverse-phase column with an appropriate mobile phase.
-
Detection: Detect the catecholamines using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification: Quantify the concentrations of norepinephrine and dopamine by comparing the peak areas to a standard curve generated with known concentrations of the analytes and the internal standard.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Nepicastat hydrochloride | Hydroxylases | Tocris Bioscience [tocris.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Nepicastat Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Nepicastat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] By inhibiting DBH, this compound leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues and plasma.[1]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research to study the physiological and pathological roles of norepinephrine and dopamine. Common applications include investigations into:
-
Cardiovascular diseases, such as hypertension and heart failure.[2]
-
Neurological and psychiatric conditions, including cocaine dependence and post-traumatic stress disorder (PTSD).[3][4]
-
Reward-related behaviors, such as the self-administration of addictive substances or palatable foods.[5][6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at a concentration of 66 mg/mL (198.9 mM).[1] It is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For aqueous solutions, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it with the desired aqueous buffer.
Troubleshooting Guide
Inconsistent In Vitro Results
Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Enzyme Activity Variability: The activity of purified DBH can vary between batches and may decrease with improper storage. Ensure the enzyme is stored correctly and its activity is validated before each experiment.
-
Cofactor Concentration: DBH activity is dependent on cofactors such as ascorbate and copper.[7] Ensure that these are present at optimal concentrations in your assay buffer.
-
Substrate Concentration: The apparent IC50 value can be influenced by the concentration of the substrate (e.g., dopamine or tyramine) used in the assay. Use a substrate concentration at or below the Km for the enzyme to obtain a more accurate IC50 value.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved. See Q4 for stock solution preparation.
-
Assay Method: Different assay methods (e.g., photometric, HPLC, ELISA) can yield slightly different results.[8][9][10] Consistency in the chosen method is key for reproducible results.
Q6: I am observing lower than expected inhibition of DBH in my cell-based assay. What should I check?
-
Cell Permeability: While this compound can cross the blood-brain barrier, its permeability into the specific cell line you are using may be a limiting factor. Consider using a cell line known to express DBH endogenously or a transfected cell line.
-
Incubation Time: The inhibitory effect may be time-dependent. Optimize the incubation time to ensure sufficient time for the compound to enter the cells and inhibit the enzyme.
-
Compound Stability: this compound may degrade in cell culture media over long incubation periods. Assess the stability of the compound under your experimental conditions.
-
Cell Health: Ensure that the concentrations of this compound used are not causing cytotoxicity, which could indirectly affect enzyme activity.
Inconsistent In Vivo Results
Q7: I am not observing the expected decrease in blood pressure in my animal model.
-
Animal Model: The antihypertensive effects of (R)-Nepicastat have been demonstrated in spontaneously hypertensive rats (SHRs).[2] The effect may be less pronounced in normotensive animals or other models of hypertension.
-
Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration for your animal model. Oral administration of 30-100 mg/kg/day has been shown to be effective in SHRs.[2]
-
Duration of Treatment: The antihypertensive effect may not be immediate and can develop over several days of treatment.[2]
-
Formulation and Bioavailability: Ensure the compound is properly formulated for oral administration to maximize bioavailability. See the In Vivo Formulation Protocol below for a suggested formulation.
Q8: I am observing unexpected side effects in my animals, such as inflammation.
A recent study reported that Nepicastat administration in SHR rats led to an infiltration of macrophages and B cells in the heart.[2] While the study did not find significant pathological changes in other tissues, it is an important consideration. If you observe signs of inflammation, it may be a compound-related effect. Consider including histological analysis of relevant tissues in your study design.
Quantitative Data Summary
Table 1: In Vitro Potency of Nepicastat and its Enantiomers
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Nepicastat | Bovine Dopamine-β-hydroxylase | 8.5 ± 0.8 | [10] |
| Nepicastat | Human Dopamine-β-hydroxylase | 9.0 ± 0.8 | [10] |
| (R)-Nepicastat | Bovine Dopamine-β-hydroxylase | 25.1 | [1] |
| (R)-Nepicastat | Human Dopamine-β-hydroxylase | 18.3 | [1] |
Table 2: In Vivo Efficacy of Nepicastat in Spontaneously Hypertensive Rats (SHRs)
| Dose (mg/kg/day, p.o.) | Duration | Peak Decrease in Mean Arterial Blood Pressure (mmHg) | Reference |
| 30 | 30 days | 20 | [2] |
| 100 | 30 days | 42 | [2] |
Experimental Protocols
Dopamine-β-Hydroxylase (DBH) Enzyme Activity Assay (Photometric)
This protocol is based on the principle of the enzymatic conversion of tyramine to octopamine, which is then oxidized to p-hydroxybenzaldehyde and measured spectrophotometrically.
Materials:
-
Purified bovine or human DBH
-
This compound
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium fumarate
-
Pargyline
-
Sodium periodate
-
Sodium metabisulfite
-
Tris buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris buffer, ascorbic acid, catalase, sodium fumarate, and pargyline.
-
Add varying concentrations of this compound (dissolved in DMSO, then diluted in assay buffer) to the wells of a 96-well plate.
-
Add the DBH enzyme to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding tyramine to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding sodium periodate. This will also oxidize the octopamine product to p-hydroxybenzaldehyde.
-
After a 5-minute incubation, add sodium metabisulfite to stop the oxidation.
-
Read the absorbance at 330 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Formulation for Oral Administration
This protocol provides a method for preparing a clear solution of Nepicastat hydrochloride for oral gavage in rodents.
Materials:
-
Nepicastat hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of Nepicastat hydrochloride in DMSO (e.g., 6.0 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine β-hydroxylase inhibitor, nepicastat, reduces different alcohol-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Nepicastat hydrochloride off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Nepicastat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This inhibition leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the cardiovascular system and the brain.[1]
Q2: Is this compound selective for dopamine-β-hydroxylase?
This compound is reported to be highly selective for DBH. Studies have indicated that it shows negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors at concentrations greater than 10 microM.[2] However, the specific targets included in this screening panel are not publicly detailed in the available literature.
Q3: What are the known potential off-target effects of this compound?
Based on available research, two potential off-target effects have been identified:
-
Inhibition of Acetylcholinesterase (AChE): One study has reported that Nepicastat can inhibit acetylcholinesterase activity in a dose-dependent manner.[3]
-
Induction of Immune Cell Infiltration in Cardiac Tissue: A study in spontaneously hypertensive rats (SHRs) observed an infiltration of macrophages and B cells in the hearts of animals treated with Nepicastat.[4]
Q4: What are the expected on-target cardiovascular effects of this compound?
Due to its mechanism of action, this compound is expected to have cardiovascular effects. In preclinical models, it has been shown to cause a dose-dependent decrease in blood pressure without reflex tachycardia.[5] These effects are considered to be a direct result of its intended pharmacological activity on catecholamine levels.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cholinergic effects in my cellular or animal model (e.g., changes in muscle contraction, glandular secretion). | This could be due to the potential off-target inhibition of acetylcholinesterase (AChE) by Nepicastat. | We recommend performing an in vitro acetylcholinesterase inhibition assay to quantify the effect of your specific lot of Nepicastat on AChE activity. See Experimental Protocol 1 for a detailed methodology. |
| Evidence of inflammation or immune cell activation in tissues, particularly cardiac tissue, following Nepicastat administration. | Nepicastat has been observed to induce the infiltration of macrophages and B cells in the hearts of spontaneously hypertensive rats. | To investigate this, we suggest performing flow cytometric analysis of immune cell populations in the tissue of interest. Refer to Experimental Protocol 2 for a comprehensive guide to preparing cardiac tissue and analyzing immune cell infiltration. |
| Variability in the magnitude of blood pressure reduction in animal studies. | The antihypertensive effect of Nepicastat is dose-dependent. Variability could arise from differences in dosing, animal strain, or baseline cardiovascular parameters. | Ensure accurate and consistent dosing. It is also advisable to use telemetry-implanted animals for continuous and accurate blood pressure monitoring.[5] |
| Discrepancies between in vitro potency (IC50) and cellular or in vivo effects. | This could be due to factors such as cell permeability, drug metabolism, or the presence of compensatory mechanisms in a biological system. | We recommend conducting cellular assays to determine the EC50 in your specific cell line. For in vivo studies, pharmacokinetic analysis to correlate plasma concentration with the observed pharmacological effect is advised. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| Dopamine-β-hydroxylase | Human | 18.3 | [6] |
| Dopamine-β-hydroxylase | Bovine | 25.1 | [6] |
Table 2: Reported Off-Target Activity of Nepicastat
| Off-Target | Effect | Concentration/Dose | Observed Inhibition/Effect | Reference |
| Acetylcholinesterase (AChE) | Inhibition | 0.01 mg/mL | 21.7% | [3] |
| 1 mg/mL | 28.3% | [3] | ||
| Cardiac Immune Cells | Infiltration of Macrophages and B cells | 30 mg/kg (in SHR rats) | Not Quantified | [4] |
Experimental Protocols
Experimental Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine acetylcholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add a small volume of the this compound dilutions to the test wells.
-
Add an equivalent volume of solvent to the control wells.
-
Add the AChE solution to all wells except for the blank.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add DTNB solution to all wells.
-
Add the ATCI substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each concentration of this compound compared to the control.
-
If applicable, calculate the IC50 value.
-
Experimental Protocol 2: Flow Cytometric Analysis of Cardiac Immune Cell Infiltration
This protocol provides a general framework for the isolation and analysis of immune cells from cardiac tissue.
Materials:
-
Heart tissue from control and this compound-treated animals.
-
Digestion buffer (e.g., collagenase, DNase I in HBSS).
-
Red blood cell lysis buffer.
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD19, B220 for B cells).
-
Flow cytometer.
-
FACS tubes and other necessary labware.
Procedure:
-
Tissue Harvest and Preparation:
-
Perfuse the heart with PBS to remove circulating blood cells.
-
Excise the heart, mince it into small pieces, and place it in a digestion buffer.
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in the digestion buffer with gentle agitation to create a single-cell suspension.
-
-
Cell Filtration and Lysis:
-
Pass the cell suspension through a cell strainer to remove debris.
-
Treat the cells with a red blood cell lysis buffer.
-
-
Antibody Staining:
-
Wash and resuspend the cells in a staining buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
-
Flow Cytometry Acquisition:
-
Acquire the stained cells on a flow cytometer, collecting data for a sufficient number of events.
-
-
Data Analysis:
-
Gate on the CD45+ population to identify total immune cells.
-
Further, gate on specific subpopulations (e.g., macrophages, B cells) based on their marker expression.
-
Quantify the percentage and absolute number of each immune cell type in the control versus treated groups.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target effects of this compound.
Caption: Workflow for analyzing cardiac immune cell infiltration.
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: (R)-Nepicastat Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (R)-Nepicastat hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH).[1][2] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine synthesis pathway.[1][3][4] By inhibiting DBH, this compound decreases the levels of norepinephrine and increases the levels of dopamine.[5]
2. What are the common experimental applications of this compound?
This compound is primarily used in research to study the effects of reduced norepinephrine and increased dopamine levels in various physiological and pathological conditions. It has been investigated in the context of cardiovascular diseases, such as congestive heart failure, as well as in neuroscience research related to conditions like post-traumatic stress disorder (PTSD) and cocaine dependence.[5][6]
3. How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C.[3][7] Stock solutions can also be stored at -20°C for up to one month or at -80°C for up to a year.[1] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and increased variability.[1]
4. What are the solubility characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] When preparing stock solutions in DMSO, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The solubility limit has been exceeded, or the DMSO used was not anhydrous. | Gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.[3] Ensure you are using fresh, high-quality DMSO.[1][8] Prepare a new stock solution at a lower concentration if precipitation persists. |
| Inconsistent results in in vitro assays | Variability in enzyme concentration or activity. Inaccurate inhibitor concentrations due to pipetting errors or degradation. Incorrect buffer pH or temperature. | Always use a fresh enzyme preparation or ensure proper storage of enzyme stocks. Prepare serial dilutions of this compound carefully and use them promptly. Verify the pH and maintain a constant temperature for the assay buffer.[3] Run appropriate controls, including a no-inhibitor control, to normalize the data. |
| High variability in animal studies | Improper formulation leading to poor bioavailability. Inconsistent dosing volumes or techniques. | Follow a validated in vivo formulation protocol. Ensure the final solution is a homogenous suspension or clear solution before administration. Use precise, calibrated equipment for dosing and ensure consistent administration (e.g., oral gavage) across all animals. |
| Unexpectedly low or no inhibition | The this compound has degraded. The enzyme used is not of the expected species (human, bovine, etc.). | Use a fresh stock solution of this compound. Verify the source and activity of your dopamine-β-hydroxylase. Be aware that the potency of (R)-Nepicastat can differ between species.[1][2] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Enzyme Source | IC50 (nM) |
| Human Dopamine-β-hydroxylase | 18.3[1][2] |
| Bovine Dopamine-β-hydroxylase | 25.1[1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 66 mg/mL (198.9 mM)[1] | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1][8] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder and dissolve it in the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If solubility is an issue, gently warm the tube to 37°C and sonicate for a few minutes.[3]
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Dopamine-β-Hydroxylase (DBH) Inhibition Assay
-
Materials:
-
Purified DBH enzyme (e.g., from bovine adrenal glands)
-
This compound stock solution (from Protocol 1)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Cofactors: Ascorbic acid, Catalase
-
Substrate: Tyramine or Dopamine
-
Microplate reader
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
DBH enzyme (at a predetermined optimal concentration)
-
Assay buffer
-
Cofactors (e.g., 10 mM ascorbic acid, 2000 U/mL catalase)
-
Diluted this compound or vehicle (DMSO) for control wells.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10 mM tyramine).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry or HPLC).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Formulation of this compound for In Vivo Oral Administration
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, prepare the vehicle solution by mixing the components in the desired ratio. A commonly used formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired dosing concentration.
-
Vortex the solution thoroughly to ensure it is a clear solution or a homogenous suspension. If precipitation occurs, gentle warming and sonication may be used.
-
Prepare the formulation fresh on the day of dosing.
-
Visualizations
Caption: Catecholamine synthesis pathway and the point of inhibition by this compound.
Caption: Workflow for an in vitro dopamine-β-hydroxylase (DBH) inhibition assay.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine β-Hydroxylase | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-Nepicastat Hydrochloride Degradation
Disclaimer: Information regarding the specific degradation products of (R)-Nepicastat hydrochloride is not publicly available in scientific literature or patents. This guide provides a general framework and best practices for researchers to investigate the degradation pathways and troubleshoot common issues encountered during such studies, based on established principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to study the degradation products of this compound?
A1: Studying the degradation products of any active pharmaceutical ingredient (API) like this compound is crucial for several reasons:
-
Safety: Degradation products can sometimes be more toxic than the parent drug. Identifying and characterizing them is essential to ensure patient safety.
-
Efficacy: Degradation of the API can lead to a loss of potency in the drug product, reducing its therapeutic effect.
-
Stability-Indicating Method Development: Forced degradation studies are necessary to develop and validate analytical methods (like HPLC) that can accurately measure the API in the presence of its degradation products. This is a regulatory requirement.[1][2]
-
Formulation and Packaging Development: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.[1][2]
-
Shelf-Life Determination: The data from degradation studies informs the establishment of the drug's shelf-life and recommended storage conditions.[3][4]
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[3][5] For a molecule like this compound, these would typically include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60-80°C).[4][6]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.[4][6]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂).[4][6]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 40-80°C).[4][5]
-
Photodegradation: Exposing the drug substance (both solid and in solution) to controlled UV and visible light.[2][4]
Q3: What is the target degradation percentage I should aim for in my experiments?
A3: The generally accepted range for degradation is 5-20%.[3][4] Degradation below 5% may not be sufficient to identify and characterize minor degradation products. Degradation above 20% can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[6]
Q4: What are the potential degradation pathways for a molecule like this compound?
A4: While specific pathways for this compound are unknown, based on its structure which contains an imidazole-2-thione moiety, a difluorotetralin group, and an aminomethyl side chain, potential degradation pathways could include:
-
Hydrolysis: The imidazole-2-thione ring could potentially be susceptible to hydrolysis under acidic or basic conditions, although these rings are generally quite stable.
-
Oxidation: The thione group (C=S) is susceptible to oxidation, which could lead to the formation of a sulfine (C=S=O), sulfene (C=SO₂), or potentially desulfurization.[7] The aminomethyl group could also be a site for oxidation.
-
Photodegradation: Fluoroaromatic compounds can be susceptible to photodegradation, which might involve the cleavage of the C-F bond, although this is a very strong bond.[8][9]
-
Ring Opening/Cleavage: Under harsh conditions, the imidazole ring could potentially undergo cleavage.
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
-
Question: I have subjected this compound to the standard stress conditions, but my HPLC analysis shows no significant degradation. What should I do?
-
Answer:
-
Increase Stress Severity: The initial conditions may not be harsh enough. You can incrementally increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the exposure time.[6]
-
Check Experimental Setup: Ensure that your solutions were prepared correctly and that the temperature and light exposure conditions were accurately controlled.
-
Confirm Analytical Method Suitability: Your current HPLC method might not be able to separate the degradation products from the parent peak. Evaluate the peak purity of the main peak using a photodiode array (PDA) detector. If the peak is impure, you will need to modify your HPLC method (e.g., change the mobile phase, gradient, or column) to achieve separation.
-
Consider the Molecule's Intrinsic Stability: It is possible that this compound is highly stable under certain conditions. If extensive efforts to induce degradation fail, you should document these attempts as evidence of the molecule's stability.[6]
-
Problem 2: The degradation is too extensive (>20%).
-
Question: My forced degradation experiment resulted in almost complete loss of the this compound peak. How can I get meaningful data?
-
Answer:
-
Reduce Stress Severity: The conditions are too harsh. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[6]
-
Time-Course Study: Take samples at multiple time points during the degradation experiment. This will help you identify the point at which the desired 5-20% degradation is achieved.
-
Neutralize the Reaction: For acid and base hydrolysis, ensure you are effectively neutralizing the sample before analysis to stop the degradation process.[4]
-
Problem 3: My mass balance is poor (the sum of the assay of the main peak and the area of all degradation peaks is not close to 100%).
-
Question: After my degradation experiment, the percentage of the remaining this compound plus the percentages of the new peaks do not add up to the initial amount. What could be the reason?
-
Answer:
-
Non-Chromophoric Degradation Products: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Try using a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect these compounds.[10]
-
Volatile Degradation Products: The degradation may have produced volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: A degradation product might be insoluble in the sample diluent and precipitate out of the solution. Check for any visible particulates.
-
Different Molar Absorptivity: The degradation products may have significantly different UV responses compared to the parent compound. This can be addressed by using relative response factors, if known, or by using mass-based detection.[10]
-
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol provides a starting point for forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Take samples at intermediate time points. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Take samples at intermediate time points.
-
Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours. Take samples at intermediate time points.
-
Thermal Degradation (solid state): Place a thin layer of solid this compound powder in a vial and heat at 80°C for one week. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation (in solution): Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same temperature conditions.
-
Photodegradation (solid state): Expose a thin layer of solid this compound powder to the same light conditions as the solution.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
Data Presentation: Analytical Techniques
The following table summarizes the key analytical techniques for the analysis of degradation products.
| Technique | Purpose | Typical Starting Conditions | Troubleshooting Tips |
| HPLC/UPLC with UV/PDA Detector | Separation and quantification of the API and degradation products. Peak purity assessment. | Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC).Mobile Phase A: 0.1% Formic acid in water.Mobile Phase B: Acetonitrile or Methanol.Gradient: A suitable gradient from low to high organic percentage.Flow Rate: 0.3-0.5 mL/min for UPLC.Detection: Photodiode Array (PDA) to monitor at multiple wavelengths. | - Poor Resolution: Optimize gradient, change mobile phase pH, or try a different column chemistry.- Peak Tailing: Check mobile phase pH, use a high-purity silica column, or add a competing base to the mobile phase.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products by determining their molecular weight and fragmentation patterns. | Use a volatile mobile phase (e.g., formic acid or ammonium formate buffers).Employ soft ionization techniques like Electrospray Ionization (ESI). | - No Ionization: Switch between positive and negative ion modes. Adjust source parameters (e.g., capillary voltage, gas flow).- Complex Spectra: Use high-resolution MS (e.g., TOF or Orbitrap) to determine accurate mass and elemental composition.[12] |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown degradation products by fragmenting the molecular ion. | Isolate the ion of interest and apply collision-induced dissociation (CID). | - Poor Fragmentation: Optimize collision energy.- Difficult Interpretation: Compare fragmentation patterns with that of the parent drug to identify the modified part of the molecule.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated degradation products. | Requires isolation of the impurity in sufficient quantity and purity (typically >1 mg). | - Low Sensitivity: Use a high-field NMR instrument and a cryoprobe. |
Visualizations
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for an imidazole-2-thione containing compound.
References
- 1. Forced Degradation Testing | SGS Denmark [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 9. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. Identification of an unstable degradation product - Chromatography Forum [chromforum.org]
enhancing the selectivity of (R)-Nepicastat hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of (R)-Nepicastat hydrochloride. The following resources address common questions and troubleshooting scenarios to help ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nepicastat?
Nepicastat is a potent and selective inhibitor of dopamine β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2] By inhibiting DβH, Nepicastat administration leads to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in tissues and plasma.[3][4]
Q2: What is the difference between (R)-Nepicastat and (S)-Nepicastat?
(S)-Nepicastat, also referred to as Nepicastat, is the more potent enantiomer. The (R)-enantiomer is approximately 2-3 times less potent as a DβH inhibitor.[2][3] Most of the published research has been conducted using the more active (S)-enantiomer or the racemic mixture.
Q3: How selective is Nepicastat for dopamine β-hydroxylase?
Nepicastat is highly selective for DβH. Studies have shown that it has negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors at concentrations well above its IC50 for DβH.[3][5]
Q4: Are there any known off-target effects of Nepicastat?
While generally considered highly selective, some studies have explored potential effects beyond DβH inhibition. For instance, one study investigated its interaction with acetylcholinesterase.[6] Another noted mild to moderate infiltration of inflammatory cells in the heart, lung, and kidney of rats administered Nepicastat, though no significant pathological changes were observed.[7]
Q5: Can Nepicastat cross the blood-brain barrier?
Yes, Nepicastat is orally active and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system.[8][9]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on maintaining its inherent selectivity.
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent dosing or administration route. | Ensure consistent and accurate dosing. Oral administration (p.o.) is a common and effective route.[3] |
| High degree of variability in DβH activity in certain tissues. | DβH activity in tissues like the heart and kidney can show high variability. The adrenal gland appears to be a more robust marker for DβH activity.[4] Consider measuring the dopamine/norepinephrine ratio as an indirect but reliable measure of DβH inhibition.[4] | |
| Unexpected physiological responses | Potential off-target effects at high concentrations. | Although highly selective, using the lowest effective concentration is recommended to minimize any potential off-target effects. Refer to dose-response studies to determine the optimal concentration for your model.[3] |
| Interaction with other administered compounds. | Be aware of potential synergistic effects. For example, Nepicastat can potentiate the effects of psychostimulants like cocaine by increasing dopamine release.[10][11][12] | |
| Difficulty in observing the expected decrease in norepinephrine | Insufficient duration of treatment. | The modulation of catecholamine levels by Nepicastat can be gradual. In some studies, peak effects on plasma norepinephrine were observed after several days of dosing.[2][3] |
| Choice of tissue for analysis. | The magnitude of the effect on norepinephrine and dopamine levels can vary between different tissues (e.g., artery, left ventricle, cerebral cortex).[2][3] |
Quantitative Data
Table 1: In Vitro Potency of Nepicastat Enantiomers against Dopamine β-Hydroxylase
| Compound | Target Enzyme | IC50 (nM) | Reference |
| (S)-Nepicastat | Bovine DβH | 8.5 ± 0.8 | [3] |
| (S)-Nepicastat | Human DβH | 9.0 ± 0.8 | [3] |
| (R)-Nepicastat | Bovine DβH | 25.1 | [13] |
| (R)-Nepicastat | Human DβH | 18.3 | [13] |
Table 2: Effects of (S)-Nepicastat on Tissue Catecholamine Levels in Spontaneously Hypertensive Rats (SHRs)
Data from animals treated with the highest dose (100 mg/kg, p.o.).[3]
| Tissue | % Decrease in Norepinephrine |
| Artery | 47% |
| Left Ventricle | 35% |
| Cerebral Cortex | 42% |
Experimental Protocols
Protocol 1: In Vitro Dopamine β-Hydroxylase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of Nepicastat on DβH.
-
Enzyme Preparation: Obtain purified bovine or human dopamine β-hydroxylase.
-
Reaction Mixture: Prepare a reaction buffer containing ascorbate, fumarate, catalase, and a substrate such as tyramine.
-
Inhibitor Addition: Add varying concentrations of Nepicastat hydrochloride to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the DβH enzyme. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
Product Quantification: The product of the enzymatic reaction (e.g., octopamine from tyramine) can be quantified using methods like high-performance liquid chromatography with electrochemical detection (HPLC-ED).[4]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: In Vivo Assessment of Catecholamine Modulation in Rodents
This protocol outlines a general procedure for evaluating the effects of Nepicastat on catecholamine levels in vivo.
-
Animal Model: Utilize an appropriate animal model, such as spontaneously hypertensive rats (SHRs).[3]
-
Drug Administration: Administer Nepicastat hydrochloride or vehicle control via the desired route (e.g., oral gavage). Dosing may be acute or chronic.
-
Tissue Collection: At specified time points after administration, euthanize the animals and collect relevant tissues (e.g., heart, brain, arteries) and/or plasma.
-
Catecholamine Extraction: Homogenize the tissues and extract the catecholamines.
-
Quantification: Measure the levels of dopamine and norepinephrine using a sensitive analytical method like HPLC-ED.
-
Data Analysis: Compare the catecholamine levels and the dopamine/norepinephrine ratio between the Nepicastat-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Nepicastat - Wikipedia [en.wikipedia.org]
- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
(R)-Nepicastat Hydrochloride: A Comparative Analysis of its Impact on Dopamine Levels
(R)-Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), has demonstrated a significant impact on catecholamine balance by increasing dopamine levels while concurrently decreasing norepinephrine levels. This comparison guide provides an objective analysis of this compound's performance against other DBH inhibitors, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound functions by blocking the enzymatic conversion of dopamine to norepinephrine.[1][2] This mechanism of action has been validated in several preclinical studies, showing a dose-dependent modulation of catecholamine levels in various tissues, including the brain.[3] The resulting increase in dopamine and decrease in norepinephrine has prompted investigations into its therapeutic potential for conditions associated with dysregulated catecholamine systems, such as cocaine dependence and post-traumatic stress disorder.[1][4]
Comparative Efficacy of DBH Inhibitors on Catecholamine Levels
To contextualize the effects of this compound, this guide compares its impact on dopamine and norepinephrine levels with other known DBH inhibitors, namely Disulfiram, Etamicastat, and Zamicastat. The following table summarizes quantitative data from various studies. It is important to note that the experimental conditions, including species, dosage, and tissue type, vary between studies, which should be considered when making direct comparisons.
| Compound | Dose | Species | Tissue/Fluid | Change in Dopamine | Change in Norepinephrine | Citation |
| This compound | 30 mg/kg, p.o. | Rat | Adrenal Gland (4h post) | Increased | Significantly Reduced | [5][6] |
| 30 mg/kg, p.o. | Rat | Left Ventricle (4h post) | Increased | Significantly Reduced | [5][6] | |
| 30 mg/kg, p.o. | Rat | Kidney (4h post) | Increased | Significantly Reduced | [5][6] | |
| 50 mg/kg, i.p. | Rat | Medial Prefrontal Cortex | Increased to ~350% of basal | Reduced | [3][7] | |
| Disulfiram | - | - | Synaptic Cleft | Increased Pool | Reduced Concentration | [4][8] |
| Etamicastat | 10 mg/kg/day (in water) | Spontaneously Hypertensive Rat | Urine | Significantly Increased | Reduced | [1] |
| 100-600 mg (repeated) | Human | Urine | No Relevant Change | Decreased by 32-36% | [9] | |
| Zamicastat | 400 mg | Healthy Male Human | Plasma (pre-CPT) | +12.63 ng/L | - | [10][11] |
| 400 mg | Healthy Male Human | Plasma (post-CPT) | +19.22 ng/L | - | [10][11] | |
| 400 mg | Healthy Male Human | Urine (24h) | - | Significantly Reduced | [10][11] |
Mechanism of Action: Dopamine β-Hydroxylase Inhibition
This compound and other DBH inhibitors exert their effects by targeting the enzyme dopamine β-hydroxylase, which is responsible for the synthesis of norepinephrine from dopamine. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following section details a typical experimental workflow for evaluating the in vivo effects of a DBH inhibitor on dopamine and norepinephrine levels using microdialysis in a rodent model. This protocol is a composite based on standard methodologies reported in the literature.
In Vivo Microdialysis for Catecholamine Measurement
Objective: To measure extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., medial prefrontal cortex) of a conscious rat following administration of a DBH inhibitor.
Materials:
-
Male Wistar rats (250-300g)
-
This compound or other DBH inhibitor
-
Vehicle solution (e.g., saline)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂ (pH 7.4)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusion with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline dopamine and norepinephrine levels.
-
-
Drug Administration:
-
Administer this compound or the vehicle solution via the desired route (e.g., intraperitoneal injection).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-4 hours) to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and norepinephrine.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the mean baseline values.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed changes.
-
The following diagram outlines this experimental workflow.
References
- 1. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram stimulates dopamine release from noradrenergic terminals and potentiates cocaine-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Safety, Tolerability, and Pharmacokinetics of Etamicastat, a Novel Dopamine-β-Hydroxylase Inhibitor, in a Rising Multiple-Dose Study in Young Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of (R)-Nepicastat hydrochloride and Disulfiram
An Objective Comparative Analysis of (R)-Nepicastat Hydrochloride and Disulfiram for Researchers
This guide provides a detailed comparative analysis of this compound and Disulfiram, two inhibitors of dopamine β-hydroxylase (DBH), intended for researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, pharmacological profiles, and applications, supported by experimental data and detailed protocols.
Introduction
This compound and Disulfiram are both investigated for their roles in modulating the catecholamine pathway, particularly through the inhibition of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[1][2] While they share this common target, their selectivity, primary mechanisms, and clinical applications differ significantly. Disulfiram, a long-established medication for alcohol use disorder, acts as an irreversible inhibitor of aldehyde dehydrogenase (ALDH) and also inhibits DBH.[3][4][5] In contrast, (R)-Nepicastat is a potent and highly selective inhibitor of DBH, developed to specifically reduce norepinephrine levels while increasing dopamine.[6][7] This guide explores these differences to inform research and development efforts, particularly in the context of substance use disorders and cardiovascular conditions.
Mechanism of Action
Disulfiram exerts its effects through two primary mechanisms:
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Disulfiram irreversibly inactivates ALDH, a key enzyme in alcohol metabolism.[4][8] This leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant reaction (the disulfiram-alcohol reaction) that deters drinking.[4][9]
-
Dopamine β-Hydroxylase (DBH) Inhibition: Disulfiram also inhibits DBH, which increases dopamine levels and decreases norepinephrine levels.[3][4][5] This action is believed to underlie its potential efficacy in treating cocaine dependence by correcting dopamine deficits.[1][4]
This compound is a selective and potent inhibitor of DBH.[6][10] By blocking this enzyme, it decreases the synthesis of norepinephrine from dopamine.[2][11] This leads to reduced norepinephrine levels in both central and peripheral tissues and a corresponding increase in dopamine levels.[6] Unlike Disulfiram, Nepicastat has negligible affinity for ALDH or other enzymes and neurotransmitter receptors, making its action more targeted.[6][10]
Caption: Comparative mechanism of action for (R)-Nepicastat and Disulfiram.
Quantitative Data Presentation
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and Disulfiram.
Table 1: Pharmacological Profile
| Parameter | This compound | Disulfiram |
| Primary Target(s) | Dopamine β-Hydroxylase (DBH)[6] | Aldehyde Dehydrogenase (ALDH), Dopamine β-Hydroxylase (DBH)[3][4] |
| Mechanism | Reversible, Potent, Selective DBH Inhibition[7] | Irreversible ALDH Inhibition, DBH Inhibition[4][8] |
| IC₅₀ (Human DBH) | 9.0 nM[6][7] | Not consistently reported; acts as a general copper-chelating agent[12] |
| IC₅₀ (Bovine DBH) | 8.5 nM[6][7] | Not consistently reported |
| IC₅₀ ((R)-enantiomer) | 18.3 nM (Human), 25.1 nM (Bovine)[10] | N/A |
| Selectivity | High selectivity for DBH over other enzymes and receptors[6][10] | Non-selective; inhibits multiple enzymes[5] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Disulfiram |
| Absorption | Orally bioavailable | Readily absorbed (80-90%) from GI tract[4][5] |
| Distribution | Crosses the blood-brain barrier[7] | High lipid solubility, widely distributed, crosses blood-brain barrier[4][5] |
| Metabolism | Information not widely available in cited results. | Extensively metabolized in the liver to diethyldithiocarbamate (DDTC) and other metabolites[5][13] |
| Half-life | Information not widely available in cited results. | ~7 hours for parent drug; ~15 hours for metabolite DDTC[4] |
| Excretion | Information not widely available in cited results. | Primarily via kidneys (metabolites), lungs (carbon disulfide), and feces (~20%)[13] |
Table 3: Clinical Applications and Efficacy Summary
| Application | This compound | Disulfiram |
| Approved Use | None (Investigational) | Alcohol Use Disorder[4] |
| Investigational Use | Cocaine Use Disorder, PTSD, Congestive Heart Failure[2][14] | Cocaine Use Disorder[4][15][16] |
| Efficacy in Cocaine Dependence | Preclinical studies show it blocks cocaine-primed reinstatement of drug-seeking.[1][14] A clinical study showed it reduced some positive subjective effects of cocaine.[14] | Multiple clinical trials show efficacy in reducing cocaine use, particularly in patients with comorbid alcohol dependence.[15][16][17] |
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against DBH. The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its hydroxylated product (e.g., octopamine).
Caption: Workflow for a typical DBH enzyme inhibition assay.
-
Objective: To quantify the in-vitro potency of (R)-Nepicastat and Disulfiram in inhibiting DBH activity.
-
Materials:
-
Purified bovine or human DBH enzyme.
-
Substrate: Tyramine hydrochloride.
-
Cofactors: L-ascorbic acid, catalase.
-
Buffer: Sodium acetate or MES buffer (pH 5.0-6.0).
-
Inhibitors: this compound, Disulfiram.
-
Termination solution: Perchloric acid.
-
Quantification system: UHPLC-PDA or HPLC with electrochemical detection (HPLC-ECD).[12][18]
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactors, and inhibitors in the appropriate assay buffer.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the assay buffer, catalase, L-ascorbic acid, and varying concentrations of the inhibitor.
-
Enzyme Addition: Add the DBH enzyme solution to the mixture and pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the tyramine substrate. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid like perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein. The supernatant, containing the product (octopamine) and unreacted substrate, is collected. A solid-phase extraction (SPE) step may be used to purify and concentrate the product.[18]
-
Quantification: Inject the prepared sample into an HPLC system. The amount of octopamine produced is quantified by comparing its peak area to a standard curve.[18]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol outlines a fluorometric method to assess the inhibitory effect of compounds on ALDH activity, which is the primary mechanism of Disulfiram for alcohol deterrence.[19][20]
-
Objective: To determine the potency of Disulfiram in inhibiting ALDH activity. (R)-Nepicastat is used as a negative control to demonstrate selectivity.
-
Materials:
-
Purified human ALDH isozyme (e.g., ALDH1A1 or ALDH2).
-
Substrate: Acetaldehyde or propionaldehyde.[19]
-
Coenzyme: Nicotinamide adenine dinucleotide (NAD⁺).[19]
-
Buffer: HEPES or sodium pyrophosphate buffer (pH 7.5-8.0).
-
Inhibitors: Disulfiram, (R)-Nepicastat.
-
Detection System: Fluorescence plate reader.
-
-
Procedure:
-
Reagent Dispensing: Dispense the ALDH enzyme solution into the wells of a black 384- or 96-well plate.
-
Inhibitor Addition: Add varying concentrations of Disulfiram or the negative control ((R)-Nepicastat) to the wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for approximately 15 minutes, protected from light.[19]
-
Reaction Initiation: Add a substrate mixture containing the aldehyde substrate (e.g., acetaldehyde) and the coenzyme (NAD⁺) to all wells to start the reaction.[20]
-
Kinetic Reading: Immediately place the plate in a fluorescence reader. Measure the rate of NADH formation by monitoring the increase in fluorescence (Excitation: ~340 nm, Emission: ~450 nm) over time (e.g., 10-30 minutes).[19]
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates against no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Calculate the percent inhibition for each Disulfiram concentration and plot a dose-response curve to determine the IC₅₀ value.
-
-
Concluding Summary
The comparative analysis reveals that this compound and Disulfiram, while both inhibiting DBH, are fundamentally different pharmacological agents.
-
(R)-Nepicastat is a selective tool for modulating the catecholamine system. Its targeted inhibition of DBH makes it a valuable candidate for conditions where reducing sympathetic tone (lower norepinephrine) and increasing central dopamine is desired, such as in cocaine dependence or certain cardiovascular diseases.[14][21] Its high selectivity minimizes off-target effects, potentially offering a better safety profile for indications where ALDH inhibition is not required.[6]
-
Disulfiram is a multi-target drug . Its potent, irreversible inhibition of ALDH is the cornerstone of its use in alcohol deterrence.[8] Its concurrent inhibition of DBH provides a secondary mechanism that has been repurposed for treating cocaine dependence.[1] However, this lack of selectivity means its use is associated with the risk of a severe disulfiram-alcohol reaction and other side effects related to its broader enzymatic inhibition profile.[16]
For researchers, the choice between these two compounds depends on the scientific question. (R)-Nepicastat is ideal for specifically investigating the downstream consequences of DBH inhibition, whereas Disulfiram may be used to study the combined effects of ALDH and DBH inhibition or as a clinical comparator in substance abuse research.
References
- 1. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. Disulfiram - Wikipedia [en.wikipedia.org]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram for the treatment of cocaine dependence. - Drugs and Alcohol [drugsandalcohol.ie]
- 16. tandfonline.com [tandfonline.com]
- 17. Disulfiram as a medication for the treatment of cocaine dependence | Cochrane [cochrane.org]
- 18. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of (R)-Nepicastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of (R)-Nepicastat hydrochloride, a potent inhibitor of dopamine β-hydroxylase (DBH). The information presented herein is intended to offer an objective comparison with alternative compounds, supported by available experimental data, to aid in research and development efforts.
Executive Summary
This compound is the R-enantiomer of Nepicastat and demonstrates high potency and selectivity for its primary target, dopamine β-hydroxylase (DBH), an essential enzyme in the catecholamine biosynthesis pathway responsible for converting dopamine to norepinephrine.[1] Its mechanism of action involves the direct and reversible inhibition of DBH, leading to a reduction in norepinephrine levels and a concurrent increase in dopamine levels in various tissues.[2][3] This targeted modulation of catecholamine levels has positioned (R)-Nepicastat as a candidate for various therapeutic applications, including cardiovascular diseases and substance use disorders. A critical aspect of its pharmacological profile is its selectivity, which minimizes the potential for off-target effects and associated adverse reactions.
Mechanism of Action: Targeting Dopamine β-Hydroxylase
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of DBH. This enzyme is a copper-containing monooxygenase that catalyzes the final step in the synthesis of norepinephrine from dopamine. By binding to DBH, (R)-Nepicastat prevents the conversion of dopamine, leading to a decrease in norepinephrine and an accumulation of dopamine in sympathetically innervated tissues and the central nervous system.[2]
Selectivity Profile of this compound
The selectivity of a drug candidate is paramount to its safety and therapeutic efficacy. This compound has been evaluated for its inhibitory activity against its primary target, DBH, as well as a panel of other enzymes and neurotransmitter receptors.
On-Target Potency
This compound is a potent inhibitor of DBH, with IC50 values in the low nanomolar range. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target Enzyme | Species | IC50 (nM) | Reference |
| Dopamine β-Hydroxylase | Human | 18.3 | [1] |
| Dopamine β-Hydroxylase | Bovine | 25.1 | [1] |
Table 1: Potency of this compound against Dopamine β-Hydroxylase.
Off-Target Selectivity
Crucially, studies have shown that this compound possesses a high degree of selectivity for DBH. It has been reported to have negligible affinity for a wide range of other enzymes and neurotransmitter receptors at concentrations significantly higher than its IC50 for DBH. Specifically, it showed negligible affinity (> 10 µM) for twelve other enzymes and thirteen neurotransmitter receptors.[1] While the specific quantitative data (Ki or IC50 values) for this off-target screening panel are not publicly available in the reviewed literature, the high threshold for "negligible affinity" indicates a very favorable selectivity profile.
Comparison with Alternative DBH Inhibitors
To provide a comprehensive overview, the selectivity of this compound is compared with other known DBH inhibitors.
| Compound | Target | IC50 (nM) | Off-Target Activity | Reference |
| This compound | Human DBH | 18.3 | Negligible affinity (>10 µM) for a panel of 12 enzymes and 13 receptors. | [1] |
| Nepicastat (racemic) | Human DBH | 9.0 | Negligible affinity (>10 µM) for a panel of 12 enzymes and 13 receptors. | [2] |
| Etamicastat | Human DBH | 107 | Inhibits BCRP (IC50 = 47.7 µM) and to a lesser extent P-gp. | [4] |
| Zamicastat | DBH | - | Dual P-gp (IC50 = 73.8 µM) and BCRP (IC50 = 17.0 µM) inhibitor. | [5] |
| Disulfiram | DBH | ~1000 | Non-selective, inhibits multiple sulfhydryl-containing enzymes. | [5] |
Table 2: Comparative Selectivity of DBH Inhibitors.
Experimental Protocols
The determination of enzyme inhibition and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of this compound.
Dopamine β-Hydroxylase (DBH) Activity Assay
This assay is used to determine the potency of inhibitors against DBH.
Principle: The enzymatic activity of DBH is measured by quantifying the conversion of a substrate (e.g., tyramine) to its hydroxylated product (octopamine). The effect of an inhibitor is determined by measuring the reduction in product formation in its presence.
Materials:
-
Purified bovine or human DBH
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Pargyline
-
Sodium fumarate buffer
-
This compound or other test compounds
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sodium fumarate buffer, ascorbic acid, catalase, and pargyline.
-
Incubation: Add the DBH enzyme preparation to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction tubes. A control with no inhibitor is also prepared.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, tyramine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for the amount of octopamine formed using HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Selectivity Screening: Radioligand Binding Assays
To assess the selectivity of a compound, its binding affinity to a panel of off-targets (other enzymes, receptors, ion channels) is determined using radioligand binding assays.
Principle: This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific target.
General Procedure:
-
Target Preparation: Prepare cell membranes or purified proteins expressing the target of interest.
-
Reaction Setup: In a multi-well plate, combine the target preparation, a fixed concentration of the specific radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the target.
Conclusion
References
- 1. | BioWorld [bioworld.com]
- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Nepicastat Activity: Beyond DβH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Effects of (R)-Nepicastat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Nepicastat hydrochloride's therapeutic effects against alternative treatments for several medical conditions. The information is supported by experimental data to facilitate informed research and development decisions.
Mechanism of Action
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] By inhibiting DBH, this compound effectively decreases levels of norepinephrine while simultaneously increasing levels of dopamine in various tissues, including the heart and brain.[1] This modulation of catecholamine levels forms the basis of its therapeutic potential in conditions characterized by sympathetic nervous system overactivity or dysregulated dopamine/norepinephrine signaling.
Therapeutic Applications and Comparative Efficacy
This compound has been investigated for its therapeutic potential in congestive heart failure, hypertension, and cocaine dependence.
Congestive Heart Failure (CHF)
In the context of CHF, the rationale for using a DBH inhibitor like this compound is to counteract the detrimental effects of excessive sympathetic nervous system activation. While β-blockers are a standard treatment for CHF, this compound offers a different mechanism of action that may provide certain advantages.
A study in a canine model of heart failure demonstrated that this compound monotherapy prevented the progression of left ventricular dysfunction and remodeling.[2] When combined with the ACE inhibitor enalapril, there was a greater improvement in left ventricular systolic function.[2]
| Treatment Group | Change in Left Ventricular Ejection Fraction (LVEF) | Change in Left Ventricular End-Diastolic Volume (LVEDV) | Change in Left Ventricular End-Systolic Volume (LVESV) |
| Placebo | Decrease | Increase | Increase |
| This compound (Low-Dose) | No significant change | No significant change | No significant change |
| This compound (Low-Dose) + Enalapril | Increase | No significant change | No significant change |
| This compound (High-Dose) | No improvement | No improvement | No improvement |
Table 1: Effects of this compound on Cardiac Function in a Canine Model of Heart Failure. [2]
Hypertension
The ability of this compound to reduce norepinephrine levels suggests its potential as an antihypertensive agent. A study in spontaneously hypertensive rats (SHRs) compared the effects of this compound with the widely used ACE inhibitor, enalapril.
In conscious, unrestrained SHRs, long-term administration of this compound resulted in a dose-dependent decrease in mean arterial blood pressure.[3] Notably, this reduction in blood pressure was not accompanied by reflex tachycardia, a common side effect of some other antihypertensive drugs.[3] When administered concurrently, this compound and a subthreshold dose of enalapril produced a greater antihypertensive effect than this compound alone.[3]
| Treatment | Dose | Peak Decrease in Mean Arterial Blood Pressure (mmHg) |
| This compound | 30 mg/kg/day, p.o. | 20 |
| This compound | 100 mg/kg/day, p.o. | 42 |
| This compound + Enalapril | 30 mg/kg/day + 1 mg/kg/day, p.o. | Greater than this compound alone |
Table 2: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats. [3]
Cocaine Dependence
This compound has been investigated as a potential pharmacotherapy for cocaine dependence, with its mechanism of action showing parallels to disulfiram, a drug that has shown some efficacy in treating cocaine addiction. Both drugs inhibit DBH, although this compound is significantly more potent and selective.[4][5]
Preclinical studies in rats have shown that this compound can block cocaine-primed reinstatement of drug-seeking behavior, a model of relapse.[5][6] A clinical study in individuals with cocaine use disorder found that this compound was safe when co-administered with cocaine and reduced some of the positive subjective effects of cocaine.[4]
| Compound | IC50 for DBH Inhibition | Effect on Cocaine-Primed Reinstatement in Rats |
| This compound | 9 nM | Blocks reinstatement |
| Disulfiram | ~1000 nM | Blocks reinstatement (at doses that inhibit DBH) |
Table 3: Comparison of this compound and Disulfiram in the Context of Cocaine Dependence. [4][5]
Experimental Protocols
In Vivo Assessment of Catecholamine Levels in Rats
Objective: To determine the effect of this compound on dopamine and norepinephrine levels in specific brain regions.
Methodology: In vivo microdialysis is a widely used technique for this purpose.
-
Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, this compound or vehicle is administered (e.g., intraperitoneally).
-
Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7][8]
Dopamine β-Hydroxylase (DBH) Activity Assay
Objective: To measure the in vitro inhibitory activity of this compound on DBH.
Methodology:
-
Enzyme Source: DBH can be obtained from bovine or human adrenal glands or expressed in cell lines.
-
Reaction Mixture: A typical reaction mixture includes the enzyme preparation, a buffer solution, the substrate (e.g., tyramine or dopamine), and cofactors such as ascorbate and copper.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid or by heat inactivation.
-
Product Quantification: The amount of product formed (e.g., octopamine from tyramine, or norepinephrine from dopamine) is measured. This can be done using various techniques, including HPLC with fluorescence or electrochemical detection, or spectrophotometric methods.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of DBH activity (IC50) is calculated from the dose-response curve.
Visualizations
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram Attenuates Drug-Primed Reinstatement of Cocaine Seeking via Inhibition of Dopamine β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram attenuates drug-primed reinstatement of cocaine seeking via inhibition of dopamine β-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Dopamine β-Hydroxylase (DBH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of three prominent dopamine β-hydroxylase (DBH) inhibitors: etamicastat, nepicastat, and zamicastat. DBH is a critical enzyme responsible for the conversion of dopamine to norepinephrine, making it a key target for modulating sympathetic nervous system activity in conditions such as hypertension and heart failure. This document summarizes key performance data from preclinical studies, offers detailed experimental protocols for replication, and visualizes essential pathways and workflows to aid in research and development.
Quantitative Data Summary
The following table summarizes the in vivo effects of etamicastat, nepicastat, and zamicastat from head-to-head comparative studies in rat models.
| Parameter | Etamicastat | Nepicastat | Zamicastat | Animal Model | Dosage | Citation |
| Systolic Blood Pressure | Significant Decrease | Significant Decrease | Dose-dependent Decrease | Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (SS) Rats | 10-100 mg/kg, p.o. | [1][2] |
| Diastolic Blood Pressure | Significant Decrease | Significant Decrease | Dose-dependent Decrease | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg, p.o. | [1] |
| Heart Adrenal DBH Activity | Inhibited | Inhibited | Not directly compared | Wistar Rats | 30 mg/kg, p.o. | [1][3] |
| Heart Norepinephrine Levels | Significantly Decreased | Significantly Decreased | Not directly compared | Wistar Rats | 30 mg/kg, p.o. | [1] |
| Parietal Cortex Norepinephrine Levels | No significant change | Decreased | Limited brain access | Wistar Rats | 30 mg/kg, p.o. | [1][3] |
| Plasma Dopamine Levels | Not reported | Not reported | Significantly Increased | Healthy Male Subjects | 400 mg | [4] |
| Urinary Norepinephrine Excretion | Not reported | Not reported | Significant Reduction | Healthy Male Subjects | 400 mg | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: Catecholamine biosynthesis pathway illustrating the site of action of DBH inhibitors.
Caption: A typical in vivo experimental workflow for the comparative evaluation of DBH inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the tail-cuff method for non-invasive blood pressure monitoring in conscious rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Rat restrainer
-
Tail-cuff blood pressure system with a photoelectric sensor
-
Heating pad or chamber (optional, to increase blood flow to the tail)
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the blood pressure measurement procedure for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Animal Preparation: Place the rat in the restrainer. If using heating, maintain the tail temperature at a stable level (around 32-34°C) to ensure adequate blood flow for detection.
-
Cuff and Sensor Placement: Securely place the inflatable cuff at the base of the tail and the photoelectric sensor distal to the cuff.
-
Measurement Cycle: The system will automatically inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it. The sensor detects the return of blood flow, and the system records the systolic and diastolic blood pressure, as well as the heart rate.
-
Data Collection: For each rat, perform a series of at least 5-7 successful measurements and calculate the average to obtain a reliable reading.
-
Experimental Dosing: Administer the DBH inhibitors (e.g., 30 mg/kg, p.o.) or vehicle to the respective groups of rats.
-
Post-Dose Monitoring: Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.
Quantification of Tissue Catecholamine Levels by HPLC-ED
This protocol describes the measurement of norepinephrine and dopamine in tissues like the heart and brain.
Materials:
-
Tissue homogenizer
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ED)
-
Reversed-phase C18 column
-
Perchloric acid (0.1 M) containing EDTA and sodium metabisulfite
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent and organic modifier)
-
Norepinephrine and dopamine standards
Procedure:
-
Tissue Homogenization: Rapidly excise the tissues of interest (e.g., heart, parietal cortex) and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in ice-cold 0.1 M perchloric acid.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Sample Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines on the C18 column using an isocratic mobile phase.
-
Detect the eluted norepinephrine and dopamine using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification: Create a standard curve using known concentrations of norepinephrine and dopamine. Quantify the catecholamine levels in the tissue samples by comparing their peak areas to the standard curve. Express the results as ng of catecholamine per mg of tissue.
Dopamine β-Hydroxylase (DBH) Activity Assay in Adrenal Glands
This protocol is based on the spectrophotometric method of Nagatsu and Udenfriend, which measures the enzymatic conversion of tyramine to octopamine.
Materials:
-
Adrenal gland tissue
-
Tissue homogenizer
-
Spectrophotometer
-
Incubation buffer (e.g., sodium acetate buffer, pH 5.0)
-
Substrate solution: Tyramine hydrochloride
-
Cofactors and reagents: Ascorbic acid, catalase, sodium fumarate, N-ethylmaleimide
-
Stopping solution: Perchloric acid
-
Oxidizing agent: Sodium periodate
-
Reagent for color development: Sodium sulfite
-
Octopamine standards
Procedure:
-
Enzyme Preparation: Homogenize the adrenal gland tissue in a suitable buffer and centrifuge to obtain a supernatant containing the DBH enzyme.
-
Incubation:
-
In a test tube, combine the enzyme preparation with the incubation buffer containing ascorbic acid, catalase, and sodium fumarate.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Start the enzymatic reaction by adding the tyramine substrate.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Oxidation of Octopamine:
-
Add sodium periodate to the reaction mixture to oxidize the enzymatically formed octopamine to p-hydroxybenzaldehyde.
-
After a short incubation, add sodium sulfite to stop the oxidation reaction.
-
-
Spectrophotometric Measurement: Measure the absorbance of the p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm).
-
Quantification: Prepare a standard curve using known concentrations of octopamine that have been subjected to the same oxidation and measurement steps. Calculate the DBH activity in the adrenal gland samples based on the amount of octopamine formed per unit time per mg of protein. The activity is typically expressed as nmol of octopamine formed/min/mg protein.
References
A Comparative Guide to Evaluating the Enantiomeric Purity of (R)-Nepicastat Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. (R)-Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase, is no exception. This guide provides a comprehensive comparison of the primary analytical techniques used to evaluate its enantiomeric purity, complete with experimental protocols and supporting data.
(R)-Nepicastat, the R-enantiomer of Nepicastat, is a selective inhibitor of dopamine-β-hydroxylase with IC50s of 25.1 nM and 18.3 nM for the bovine and human enzymes, respectively.[1] The stereochemistry of the molecule is crucial for its biological activity, making the accurate determination of its enantiomeric excess (%ee) a fundamental requirement. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), HPLC coupled with Circular Dichroism (CD) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Comparison of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, sample throughput, and the complexity of method development. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of accuracy, the presence of impurities, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Enantiomeric Purity (%) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High resolution and accuracy, well-established technique, suitable for quantification of trace enantiomeric impurities. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | >99% |
| HPLC with Circular Dichroism (CD) Detection | Measures the differential absorption of left and right circularly polarized light by chiral molecules. Can be used with achiral chromatography. | Can provide enantiomeric purity information without chiral separation, potentially faster analysis time.[2] | Not all chiral molecules exhibit a strong CD signal, can be less sensitive for trace impurities compared to chiral HPLC. | Dependent on the compound's chromophore and g-factor. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct NMR signals.[3] | Rapid analysis, provides structural information, does not require chromatographic separation. | Lower sensitivity compared to HPLC methods, may require higher sample concentrations, resolution can be an issue with complex spectra. | Dependent on the resolution of diastereomeric signals. |
Experimental Protocols
Below are detailed experimental protocols for the three primary methods of evaluating the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and robust method for determining enantiomeric purity. The key to this technique is the selection of an appropriate chiral stationary phase (CSP) that can effectively resolve the two enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often successful in separating a wide range of chiral compounds, including amines.
Workflow for Chiral HPLC Method Development:
Figure 1: Workflow for Chiral HPLC Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm). These columns are frequently used for the separation of chiral amines.
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) is a common starting point for normal-phase chiral separations. A typical starting ratio would be 80:20 (n-hexane:ethanol) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (based on the aromatic structure of Nepicastat)
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers at 280 nm. The (S)-enantiomer is expected to have a different retention time than the (R)-enantiomer.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity (%ee) using the following formula: %ee = [ (Area(R)-Nepicastat - Area(S)-Nepicastat) / (Area(R)-Nepicastat + Area(S)-Nepicastat) ] x 100
Expected Results: A successful separation will show two distinct peaks corresponding to the (R) and (S) enantiomers. For a sample of high enantiomeric purity, the peak for the (S)-enantiomer will be very small in comparison to the peak for the (R)-enantiomer.
HPLC with Circular Dichroism (CD) Detection
This method can determine enantiomeric purity without requiring a chiral separation, which can simplify method development. It relies on the principle that enantiomers absorb left and right circularly polarized light differently.
Workflow for HPLC-CD Analysis:
Figure 2: Workflow for HPLC-CD Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector and a CD detector in series.
-
Column: A standard achiral C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
CD Detection: Wavelength of maximum ellipticity for Nepicastat (determined by scanning the UV-Vis and CD spectra of a pure standard).
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Record both the UV and CD chromatograms.
-
Determine the g-factor (ratio of CD signal to UV absorbance) for the main peak.
-
Compare the g-factor of the sample to the g-factor of a pure (R)-Nepicastat standard. Any deviation indicates the presence of the (S)-enantiomer.
-
Quantify the amount of the (S)-enantiomer based on a calibration curve prepared with known mixtures of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatography. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.
Logical Flow of NMR Enantiomeric Purity Determination:
Figure 3: NMR Enantiomeric Purity Workflow.
Instrumentation and Reagents:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid that can interact with the amine and/or other functional groups of Nepicastat.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or another suitable non-polar deuterated solvent.
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 5-10 mg) and a molar equivalent of the CSA in approximately 0.6 mL of the deuterated solvent in an NMR tube.
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample mixture.
-
Identify a proton signal in the Nepicastat molecule that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. Protons near the chiral center or the primary amine are good candidates.
-
Carefully integrate the areas of the two diastereotopic signals.
-
Calculate the enantiomeric purity (%ee) based on the ratio of the integrals.
Expected Results: The ¹H NMR spectrum will show a pair of signals for a specific proton, with the major signal corresponding to the (R)-Nepicastat-CSA complex and the minor signal corresponding to the (S)-Nepicastat-CSA complex. The ratio of the integrals of these two signals directly reflects the enantiomeric ratio.
Comparison with Alternatives
Several other dopamine β-hydroxylase inhibitors have been developed, with Etamicastat and Zamicastat being notable examples. The enantiomeric purity of these compounds is also critical to their function and is typically assessed using similar chiral HPLC methodologies.
| Compound | Structure | Typical Analytical Method for Enantiomeric Purity | Notes |
| (R)-Nepicastat | Chiral secondary amine attached to a tetrahydronaphthalene ring system. | Chiral HPLC with polysaccharide-based CSPs. | The primary amine and aromatic rings are key interaction points for chiral recognition. |
| Etamicastat | Chiral amine with a similar core structure to Nepicastat. | Chiral HPLC is the standard method.[4] | Method development would likely follow a similar strategy to that of Nepicastat. |
| Zamicastat | Another chiral dopamine β-hydroxylase inhibitor. | Chiral HPLC would be the presumptive method for enantiomeric purity. | The specific chiral column and mobile phase would require optimization. |
Conclusion
The evaluation of the enantiomeric purity of this compound is a critical step in its development and use. Chiral HPLC remains the gold standard for this analysis due to its high resolution and accuracy. However, HPLC-CD and NMR spectroscopy offer valuable alternatives, particularly for rapid screening and situations where method development time is a constraint. The choice of method should be guided by the specific analytical needs, available resources, and the required level of validation. For routine quality control, a validated chiral HPLC method is generally preferred. For research and process development, the speed of NMR or the potential for simultaneous achiral and chiral analysis with HPLC-CD can be advantageous.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of (R)-Nepicastat Hydrochloride: A Comparative Guide
(R)-Nepicastat hydrochloride (also known as nepicastat or SYN-117) is a potent and selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2] By inhibiting this enzyme, nepicastat effectively reduces norepinephrine levels while increasing dopamine levels in both the central and peripheral nervous systems.[1][3][4] This mechanism of action has prompted investigation into its therapeutic potential for conditions associated with sympathetic nervous system overactivity, such as post-traumatic stress disorder (PTSD), congestive heart failure (CHF), hypertension, and cocaine dependence.[5][6][7]
This guide provides a comprehensive comparison of the long-term efficacy of nepicastat with alternative treatments, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate its performance and therapeutic potential.
Mechanism of Action
Nepicastat is a reversible and highly selective inhibitor of dopamine-β-hydroxylase.[1][2] Its primary pharmacological effect is to decrease the synthesis of norepinephrine (NE) from dopamine (DA). This leads to a reduction in NE concentration in tissues and plasma and a corresponding increase in the DA/NE ratio.[1][2] The ability of nepicastat to cross the blood-brain barrier allows it to exert its effects centrally, which is crucial for its proposed application in psychiatric disorders like PTSD.[2]
Long-Term Efficacy Data
The long-term efficacy of nepicastat has been evaluated in various preclinical and clinical settings. While initial results in animal models were promising, clinical outcomes in humans, particularly for PTSD, have been disappointing.
Post-Traumatic Stress Disorder (PTSD)
Preclinical studies in mice models of PTSD showed that nepicastat treatment decreased the persistence of traumatic memories and reduced anxiety-like behavior.[8][9] Specifically, treated mice exhibited reduced freezing behavior and increased exploration in the elevated plus maze test.[9] These behavioral changes were associated with decreased plasma and tissue catecholamine levels and increased hippocampal expression of Npas4 and Bdnf mRNA, genes involved in neuronal regulation.[5][8]
However, a Phase 2, multi-site, randomized, double-blind, placebo-controlled clinical trial in 100 combat veterans with PTSD did not demonstrate efficacy.[10] Treatment with nepicastat (120 mg/day for 6 weeks) was not effective in relieving PTSD symptoms, as measured by the Clinician-Administered PTSD Scale (CAPS), when compared to placebo.[5][10] Despite the lack of efficacy, the drug was generally well-tolerated.[10]
Cardiovascular Conditions
Long-term studies in animal models of cardiovascular disease yielded more positive results.
-
Congestive Heart Failure (CHF): In a 3-month study on dogs with chronic heart failure, low-dose nepicastat (0.5 mg/kg, twice daily) prevented the progression of left ventricular (LV) dysfunction and remodeling.[11] High doses, however, did not show the same benefit. Notably, combination therapy of low-dose nepicastat with the ACE inhibitor enalapril resulted in additional improvements in LV systolic function.[11]
-
Hypertension: In conscious, spontaneously hypertensive rats (SHRs), 30-day administration of nepicastat (30 and 100 mg/kg/day) produced a dose-dependent reduction in mean arterial blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive agents.[6]
Cocaine Dependence
Preclinical studies indicated that nepicastat could block cocaine-primed reinstatement of cocaine-seeking behavior in rats.[1][12] A human inpatient study evaluated the safety and efficacy of nepicastat (80 mg and 160 mg) co-administered with intravenous cocaine. The results showed that nepicastat was safe, did not alter cocaine pharmacokinetics, and reduced some of the positive subjective effects of cocaine.[12]
Data Presentation
Table 1: Summary of Long-Term Preclinical Efficacy of this compound
| Indication | Animal Model | Duration | Dosage | Key Findings | Reference(s) |
| PTSD | Mouse | 7-12 days | 30 mg/kg/day (p.o.) | Decreased freezing behavior, reduced anxiety, decreased plasma catecholamines. | [8][9] |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | 30 days | 30-100 mg/kg/day (p.o.) | Dose-dependent decrease in mean arterial blood pressure (up to 42 mm Hg); no reflex tachycardia. | [6] |
| Congestive Heart Failure | Dog | 3 months | 0.5 mg/kg (twice daily, p.o.) | Prevented progression of left ventricular dysfunction and remodeling. | [11] |
| Cocaine Seeking | Rat | N/A | 50 mg/kg (i.p.) | Blocked cocaine-primed reinstatement of cocaine seeking. | [1] |
Table 2: Summary of Phase 2 Clinical Trial of Nepicastat in PTSD
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participants | 100 combat veterans with PTSD |
| Treatment | 120 mg/day nepicastat or placebo |
| Duration | 6 weeks (double-blind) followed by 8 weeks (open-label) |
| Primary Outcome | Change in Clinician-Administered PTSD Scale (CAPS), hyperarousal subscale |
| Result | No significant difference between nepicastat and placebo in relieving PTSD symptoms. |
| Safety | Generally well-tolerated. |
| Reference | [10] |
Comparison with Alternative Pharmacotherapies for PTSD
While nepicastat failed to show efficacy for PTSD in clinical trials, several other pharmacological agents are used. The first-line treatments are selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[13][14][15]
Table 3: Comparison of Nepicastat with Standard PTSD Pharmacotherapies
| Drug Class | Example(s) | Mechanism of Action | Long-Term Efficacy | Common Side Effects |
| DBH Inhibitor | (R)-Nepicastat | Inhibits conversion of dopamine to norepinephrine. | Not effective in a Phase 2 clinical trial for PTSD.[5][10] | Generally well-tolerated in trials. |
| SSRIs | Sertraline, Paroxetine | Blocks serotonin reuptake, increasing synaptic serotonin. | First-line treatment; moderately effective for core PTSD symptoms. Response rates ~60%, remission <30%.[14][15] | Nausea, insomnia, sexual dysfunction, weight changes.[13] |
| SNRIs | Venlafaxine | Blocks reuptake of both serotonin and norepinephrine. | Recommended treatment; effective for core symptoms, though may not improve hyperarousal.[14][15] | Similar to SSRIs, plus potential for increased blood pressure. |
| Adrenergic Inhibitors | Prazosin | Alpha-1 adrenergic antagonist. | Not effective for overall PTSD symptoms but can reduce nightmares and improve sleep.[13][15] | Dizziness, headache, drowsiness. |
| Atypical Antipsychotics | Risperidone, Quetiapine | Modulate dopamine and serotonin receptors. | Used as an add-on therapy when SSRIs/SNRIs are insufficient; can reduce severe symptoms.[14][16] | Weight gain, metabolic changes, sedation. |
Experimental Protocols
Protocol 1: Preclinical PTSD Mouse Model
-
Animal Model: Wild-type (129x1/SvJ) female mice were used.[8]
-
PTSD Induction: Mice were subjected to a protocol involving exposure to a traumatic event (e.g., inescapable footshock) to induce PTSD-like symptoms.[8]
-
Drug Administration: Nepicastat (30 mg/kg) or vehicle (0.2% HPMC) was administered orally once daily for a period of 7 to 12 days.[8]
-
Behavioral Assessment:
-
Contextual Memory: Freezing behavior was measured upon re-exposure to the context of the trauma on days 2 and 7.[8]
-
Anxiety-Like Behavior: The elevated plus maze test was performed on day 9 to assess time spent in and entries into the open arms.[9]
-
Locomotor Activity: The open field test was conducted on day 11 to ensure behavioral changes were not due to altered motor function.[9]
-
-
Biochemical Analysis: At the end of the treatment period, plasma and tissues (e.g., adrenal gland) were collected to quantify catecholamine levels via HPLC and measure DBH activity.[8]
Protocol 2: Phase 2 PTSD Clinical Trial
-
Study Design: A multi-site, randomized, double-blind, placebo-controlled trial.[10]
-
Participants: 100 U.S. combat veterans who met the diagnostic criteria for PTSD.[10]
-
Randomization: Subjects were randomized in a 1:1 ratio to receive either nepicastat or a matching placebo.[10]
-
Intervention:
-
Primary Efficacy Endpoint: The primary outcome measure was the change in the hyperarousal subscale of the Clinician-Administered PTSD Scale (CAPS-D).[10]
-
Safety Assessment: Safety and tolerability were monitored through standard methods, including laboratory analyses and recording of adverse events.[10]
Conclusion
This compound is a potent DBH inhibitor that effectively modulates catecholamine levels. While it demonstrated significant long-term efficacy in preclinical animal models for PTSD, hypertension, and congestive heart failure, these promising results did not translate into clinical success for PTSD in human trials.[5][10] The Phase 2 study in combat veterans found nepicastat to be no more effective than placebo, leading to the discontinuation of its development for this indication.[5]
For drug development professionals, the case of nepicastat underscores the critical challenge of translating findings from animal models to human subjects, particularly in complex psychiatric disorders. Although its journey as a PTSD therapeutic has ended, the preclinical data suggest that its mechanism could hold potential as an adjunctive therapy in cardiovascular diseases or for other indications like cocaine dependence, warranting further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nepicastat - Wikipedia [en.wikipedia.org]
- 6. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medications for PTSD: A comprehensive guide [medicalnewstoday.com]
- 14. Pharmacologic Alternatives to Antidepressants in Posttraumatic Stress Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinician's Guide to Medications for PTSD - PTSD: National Center for PTSD [ptsd.va.gov]
- 16. ptsd.va.gov [ptsd.va.gov]
Independent Verification of (R)-Nepicastat Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Nepicastat hydrochloride's mechanism of action against other dopamine β-hydroxylase (DBH) inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification of its therapeutic potential.
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] This mechanism of action leads to a reduction in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, which has been investigated for its therapeutic potential in conditions such as congestive heart failure and post-traumatic stress disorder. This guide offers a comparative analysis of (R)-Nepicastat with other notable DBH inhibitors, including Etamicastat, Zamicastat, Disulfiram, and Fusaric Acid, focusing on independently verifiable experimental evidence.
Comparative Analysis of Dopamine β-Hydroxylase Inhibitors
The primary mechanism of action for (R)-Nepicastat and its alternatives is the inhibition of DBH, leading to a modulation of catecholamine levels. The following table summarizes key quantitative data from various in vitro and in vivo studies, providing a basis for comparing their potency and effects.
| Inhibitor | Target | Assay Type | Key Findings | Reference(s) |
| This compound | Bovine DBH | In vitro enzyme activity | IC50 = 8.5 ± 0.8 nM | [1] |
| Human DBH | In vitro enzyme activity | IC50 = 9.0 ± 0.8 nM | [1] | |
| Rat Adrenal Glands | In vivo DBH activity | 93% reduction in DBH activity 4h post-dose (30 mg/kg, p.o.) | [2][3] | |
| Spontaneously Hypertensive Rats (SHRs) | In vivo catecholamine levels | Dose-dependent decrease in norepinephrine and increase in dopamine in mesenteric artery, left ventricle, and cerebral cortex. | [1] | |
| Etamicastat | Spontaneously Hypertensive Rats (SHRs) | In vivo blood pressure | Dose-dependent reduction in blood pressure without reflex tachycardia. | [4] |
| Spontaneously Hypertensive Rats (SHRs) | In vivo catecholamine levels | Time-dependent decrease in noradrenaline-to-dopamine ratios in the heart and kidney. | [4] | |
| Zamicastat | Healthy Male Subjects | Clinical trial (Cold Pressor Test) | 19.8% to 25.0% inhibition of plasma DβH activity (400 mg dose). | [5][6][7] |
| Healthy Male Subjects | Clinical trial (Cold Pressor Test) | Significant increase in plasma dopamine and decrease in urinary norepinephrine and epinephrine. | [5][6][7] | |
| Disulfiram | Rat Brain | In vivo catecholamine levels | Reduction in extracellular norepinephrine and marked increase in dopamine in the medial prefrontal cortex. | [8] |
| Fusaric Acid | Rat Brain | In vivo serotonin metabolism | Increased brain serotonin synthesis. | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis, enabling independent verification.
In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay (Spectrophotometric Method)
This assay is based on the enzymatic conversion of tyramine to octopamine, which is then oxidized to p-hydroxybenzaldehyde and measured photometrically.[10][11]
Materials:
-
Bovine or human recombinant DBH
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid
-
Catalase
-
Fumaric acid
-
N-ethylmaleimide
-
Sodium acetate buffer (pH 5.0)
-
This compound or other inhibitors
-
Perchloric acid
-
Sodium periodate
-
Sodium metabisulfite
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, fumaric acid, and N-ethylmaleimide.
-
Add the DBH enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound or other inhibitors for a specified time.
-
Initiate the enzymatic reaction by adding the substrate, tyramine hydrochloride.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new tube and add sodium periodate to oxidize octopamine to p-hydroxybenzaldehyde.
-
Stop the oxidation reaction by adding sodium metabisulfite.
-
Measure the absorbance of p-hydroxybenzaldehyde at 330 nm using a spectrophotometer.
-
Calculate DBH activity based on the amount of octopamine formed and determine the IC50 values for the inhibitors.
In Vivo Assessment of DBH Inhibition in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the in vivo evaluation of DBH inhibitors by measuring their effects on catecholamine levels in various tissues of SHRs.[1][4]
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs)
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30, or 100 mg/kg) or other inhibitors orally (p.o.) via gavage.
-
For chronic studies, administer the drug once or twice daily for a specified duration (e.g., 5 to 30 days).
Tissue Collection and Processing:
-
At designated time points after the final dose, euthanize the rats.
-
Rapidly dissect tissues of interest, such as the mesenteric artery, left ventricle, and cerebral cortex.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
For analysis, homogenize the frozen tissues in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant for catecholamine analysis.
Catecholamine Analysis by HPLC with Electrochemical Detection (HPLC-ED):
-
Use a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Separate dopamine and norepinephrine in the tissue extracts using an isocratic mobile phase containing a specific buffer, methanol, and an ion-pairing agent.
-
Quantify the levels of dopamine and norepinephrine by comparing the peak areas to those of known standards.
-
Calculate the dopamine/norepinephrine ratio to assess the degree of DBH inhibition.
Clinical Verification of DBH Inhibition using the Cold Pressor Test
This protocol outlines a method to assess the pharmacodynamic effects of DBH inhibitors in humans by measuring the cardiovascular and neurochemical responses to a cold pressor test (CPT).[5][6][7]
Study Population:
-
Healthy male subjects.
Procedure:
-
Administer a single oral dose of the DBH inhibitor (e.g., 400 mg Zamicastat) or placebo in a double-blind, crossover design.
-
Perform the cold pressor test before and after a period of drug administration (e.g., 10 days).
-
The CPT involves immersing the subject's hand in ice-cold water (1-4°C) for a specified duration (e.g., 1-2 minutes).
-
Continuously monitor blood pressure and heart rate before, during, and after the CPT.
-
Collect blood and 24-hour urine samples at baseline and on the day of the final CPT.
-
Measure plasma and urinary concentrations of dopamine, norepinephrine, and epinephrine using validated analytical methods (e.g., LC-MS/MS).
-
Determine plasma DBH activity using an appropriate enzymatic assay.
-
Analyze the data to evaluate the effect of the DBH inhibitor on the sympathetic response to the cold stimulus.
Off-Target Activity: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to evaluate the potential off-target effects of DBH inhibitors on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound or other test compounds
-
Microplate reader
Procedure:
-
In a 96-well microplate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, and DTNB.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of AChE inhibition for each concentration of the test compound.
-
Calculate the IC50 value to quantify the inhibitory potency.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Disulfiram stimulates dopamine release from noradrenergic terminals and potentiates cocaine-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral and central short-term effects of fusaric acid, a DBH inhibitor, on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-Nepicastat Hydrochloride: A Safety and Operations Guide
(R)-Nepicastat hydrochloride is a potent dopamine β-hydroxylase inhibitor used in research. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step operational plan for its disposal.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Name | 5-(aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-1,3-dihydro-2H-imidazole-2-thione, monohydrochloride[1] |
| CAS Number | 170151-24-3[1] |
| Molecular Formula | C14H15F2N3S.HCl |
| Molecular Weight | 331.81 g/mol [2] |
| Appearance | White to beige powder[2] |
| Solubility | DMSO: soluble 10mg/mL, clear[2] |
| Storage | Store at -20°C[2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards. Adherence to safety protocols is mandatory.
-
Hazard Statements:
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with respiratory protection if dust is generated.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound. This process should be carried out in accordance with all applicable federal, state, and local environmental regulations.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).
-
3. Disposal Procedure:
-
General Principle: Do not dispose of this compound down the drain or in regular trash.[1] It must not be disposed of together with household garbage.[1] The product is considered slightly hazardous to water and should not be allowed to reach ground water, water courses, or sewage systems.[1]
-
Recommended Disposal Method:
-
The primary recommended method of disposal is through a licensed chemical waste management company.
-
This ensures that the waste is handled and disposed of in an environmentally responsible manner, typically through incineration at a permitted hazardous waste facility.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
-
4. Handling Spills:
-
Personal Protection: Ensure appropriate PPE is worn before addressing a spill.
-
Containment: For small spills, carefully sweep up the solid material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained waste into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure adequate ventilation of the area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
